2-(4-Fluorophenyl)sulfanylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNICTKWJOJINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560047 | |
| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13420-72-9 | |
| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents estimated values based on structurally analogous compounds, namely thiosalicylic acid and 4-fluorobenzoic acid. Detailed experimental protocols for determining these properties are also provided to facilitate laboratory investigation.
Physicochemical Data Summary
The following table summarizes the estimated physicochemical properties of this compound. These estimations are derived from the known values of thiosalicylic acid and 4-fluorobenzoic acid, which share key structural motifs with the target compound.
| Property | Estimated Value | Analogous Compound Data |
| Melting Point (°C) | 170 - 190 | Thiosalicylic acid: 162-169 °C[1]; 4-Fluorobenzoic acid: 184 °C[2] |
| pKa | 3.5 - 4.2 | Thiosalicylic acid: ~3.5-4.05[1][3]; 4-Fluorobenzoic acid: ~4.14[2] |
| Aqueous Solubility | Slightly soluble in cold water, more soluble in hot water and organic solvents. | Thiosalicylic acid is slightly soluble in water[1]; 4-Fluorobenzoic acid is very slightly soluble in cold water and soluble in hot water[4]. |
| LogP | 2.0 - 2.5 | Thiosalicylic acid: 2.39[1]; 4-Fluorobenzoic acid: 2.07[2] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
-
A fresh sample is then heated to about 20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.
Apparatus and Materials:
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sample of this compound
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low)
-
Standard pH buffers for calibration
Procedure:
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precisely weighed amount of the acid is dissolved in a known volume of the chosen solvent in a beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.
Apparatus and Materials:
-
Stoppered flasks or vials
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
Sample of this compound
-
Distilled or deionized water
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a series of flasks containing a known volume of water.
-
Equilibration: The flasks are sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The flasks are allowed to stand to let any undissolved solid settle.
-
Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method using n-octanol and water is the traditional approach.
Apparatus and Materials:
-
Separatory funnels or stoppered centrifuge tubes
-
Mechanical shaker
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)
-
Sample of this compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Sample Introduction: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a separatory funnel containing a known volume of the other phase.
-
Partitioning: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion forms.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow for Melting Point Determination
The following diagram illustrates the logical workflow for determining the melting point of an organic solid using the capillary method.
Caption: Workflow for Melting Point Determination.
References
A Technical Guide to 2-(4-Fluorophenyl)sulfanylbenzoic Acid and Its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
The primary focus of this guide shifts to well-documented, structurally similar compounds to provide a basis for understanding the potential characteristics of 2-(4-Fluorophenyl)sulfanylbenzoic acid. The key analogs are 2-(4-Fluorophenyl)benzoic acid and 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid .
A summary of their identifiers and physicochemical properties is presented below.
| Identifier | 2-(4-Fluorophenyl)benzoic acid | 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid |
| CAS Number | 1841-57-2[1] | 54435-14-2[2] |
| Molecular Formula | C₁₃H₉FO₂[1] | C₁₃H₈ClFO₂S[2] |
| Molecular Weight | 216.21 g/mol [1] | 282.72 g/mol [2] |
| IUPAC Name | 2-(4-fluorophenyl)benzoic acid[1] | 4-Chloro-2-[(4-fluorophenyl)thio]benzoic acid |
| Synonyms | 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid[1] | Benzoic acid, 4-chloro-2-[(4-fluorophenyl)thio]-[2] |
Synthesis and Experimental Protocols
The synthesis of this compound would involve the formation of a diaryl thioether. Established methods for this class of reaction include the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-S bond formation.
Proposed Synthesis of this compound
A plausible synthetic route would involve the coupling of 2-mercaptobenzoic acid (thiosalicylic acid) with a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) through a copper- or palladium-catalyzed reaction.
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Ullmann Condensation for Diaryl Thioether Synthesis
The Ullmann condensation is a classic method for forming diaryl ethers and thioethers using a copper catalyst. Modern protocols often use soluble copper catalysts and ligands to improve yields and reaction conditions.
-
Reactants : Aryl halide (1.0 eq.), thiophenol (1.0-1.5 eq.).
-
Catalyst : Copper(I) salt (e.g., CuI, CuBr, Cu₂O) at 5-20 mol%.[3]
-
Ligand : A diamine or diol ligand (e.g., cis-1,2-cyclohexanediol) can be used to improve catalyst performance.[3]
-
Base : An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 eq.).
-
Solvent : A high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[3][4]
-
Temperature : Typically high temperatures are required, ranging from 80°C to 210°C.[3][4]
-
Procedure : The aryl halide, thiophenol, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Experimental Protocol: Buchwald-Hartwig C-S Cross-Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can be adapted for C-S bond formation. It often proceeds under milder conditions than the Ullmann condensation.
-
Reactants : Aryl halide or triflate (1.0 eq.), thiol (1.0-1.2 eq.).
-
Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd₂(dba)₃.
-
Ligand : A bulky, electron-rich phosphine ligand is crucial. Examples include Xantphos, DPEPhos, or Josiphos-type ligands.
-
Base : A non-nucleophilic base is used, such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.
-
Solvent : Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.
-
Temperature : Reactions are typically run at elevated temperatures, from 80°C to 110°C.
-
Procedure : The palladium source, ligand, and base are combined in the solvent under an inert atmosphere. The aryl halide and thiol are then added, and the mixture is heated with stirring until the starting materials are consumed.
-
Work-up : The reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.
Biological and Pharmacological Profile
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The biological activities of fluorinated benzoic acid derivatives are diverse.
Potential Antimicrobial Activity
Many heterocyclic derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as antimicrobial agents.[7][8] For instance, some 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have shown promising antibacterial and antifungal activities.[7] Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated moderate antibacterial activity against Gram-positive bacteria.[9]
Anticancer Potential
The structurally related compound, 4-(4-Fluorophenyl)benzoic acid, has been identified as a binder to the anti-apoptotic protein Bcl-2 with a dissociation constant (K_D) of 400 μM.[10] This suggests that it could serve as a scaffold for the development of Bcl-2 selective anticancer agents.[10]
Signaling Pathways and Mechanisms of Action
While no specific signaling pathways have been elucidated for this compound, the activity of its analogs provides some insights into potential mechanisms.
Bcl-2 Inhibition Pathway
The binding of 4-(4-Fluorophenyl)benzoic acid to Bcl-2 suggests a potential role in the intrinsic apoptosis pathway. Bcl-2 is a key regulator of apoptosis, and its inhibition can lead to the activation of caspases and programmed cell death in cancer cells.
Caption: Potential mechanism of action via Bcl-2 inhibition.
This technical guide provides a framework for the synthesis and potential biological evaluation of this compound based on the current understanding of its structural analogs. Further experimental work is necessary to fully characterize this compound and its properties.
References
- 1. 2-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | C13H8ClFO2S | CID 20357528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
biological activity of 2-(4-Fluorophenyl)sulfanylbenzoic acid derivatives
An In-depth Technical Guide on the Biological Activity of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Derivatives
Abstract
Derivatives of this compound and related structures, such as 2-(4-Fluorophenyl)-N-phenylacetamide, represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a fluorophenyl group often enhances lipophilicity and metabolic stability, making these derivatives promising candidates in drug discovery.[1] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their therapeutic potential. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways and workflows are visualized.
Introduction
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can be modified to develop potent and selective therapeutic agents. Benzoic acid derivatives and their analogues, particularly those containing a fluorinated phenyl ring, have garnered significant attention. The this compound core structure combines several key pharmacophoric features: a carboxylic acid group (or a derivative thereof like an amide), a flexible thioether linkage, and a fluorophenyl moiety. This combination allows for diverse chemical modifications and interactions with various biological targets.[1] These derivatives have been investigated for a range of pharmacological effects, including the induction of apoptosis in cancer cells, inhibition of key inflammatory mediators, and disruption of microbial growth.[2][4][5] This document consolidates the current knowledge on these compounds to aid researchers and drug development professionals.
Anticancer and Cytotoxic Activity
Several studies have highlighted the potential of 2-(4-fluorophenyl)acetamide derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, with a particular potency observed against prostate carcinoma.[2][3][6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Substitution on N-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) | Source |
| 2a | 2-Nitro | PC3 (Prostate) | >100 | 40 | [2][6] |
| 2b | 3-Nitro | PC3 (Prostate) | 52 | 40 | [2][6] |
| 2c | 4-Nitro | PC3 (Prostate) | 80 | 40 | [2][6] |
| 2c | 4-Nitro | MCF-7 (Breast) | 100 | 98 | [2][6] |
| 2d | 2-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |
| 2e | 3-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |
| 2f | 4-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |
| 2b (Halo) | 3-Chlorophenyl | PC3 (Prostate) | 102 | - | [3] |
Note: Studies indicate that derivatives with a nitro moiety (2a-2c) generally exhibit higher cytotoxic effects than those with a methoxy moiety (2d-2f).[2][6]
Experimental Protocol: MTS Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTS assay, which measures cell viability.[3]
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, Hela, ACHN, HL-60) are seeded into 96-well microplates at an appropriate density and incubated to allow for cell attachment.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). A negative control (vehicle) and a positive control (reference drug like Imatinib) are included.[2]
-
MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[3]
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours. Metabolically active cells reduce the MTS tetrazolium compound to a soluble formazan product.[3]
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[3]
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for determining anticancer activity using the MTS assay.
Anti-inflammatory Activity
Derivatives of this class have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor kappa B (NF-κB) signaling pathway, and the modulation of pro-inflammatory and anti-inflammatory cytokines.[4][7]
Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects
| Compound/Derivative Class | Assay | Result | Source |
| Fluorine-substituted benzo[h]quinazoline-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [4] |
| Pyrrole derivative (Compound 3f) | Carrageenan-induced paw edema (14-day treatment, 40 mg/kg) | Paw edema reduced to ~7.7% | [7][8] |
| Pyrrole derivative (Compound 3f) | LPS-induced inflammation (14-day treatment, 40 mg/kg) | Significant decrease in serum TNF-α (p=0.032) | [7][8] |
| Pyrrole derivative (Compound 3f) | LPS-induced inflammation (14-day treatment, 40 mg/kg) | Significant increase in serum TGF-β1 (p=0.045) | [7][8] |
| 4-Maleimidylphenyl-hydrazide derivatives | Nitric Oxide (NO) Inhibition Assay | Compound 14 showed >84% NO inhibition | [9] |
Experimental Protocols
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7]
-
Animal Grouping: Wistar rats are divided into control, reference (e.g., Diclofenac), and test groups.
-
Compound Administration: The test compounds are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) either as a single dose or daily for a chronic study (e.g., 14 days).[7][8]
-
Induction of Inflammation: One hour after the final compound administration, a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
This model is used to assess the effect of compounds on systemic inflammatory responses.[7]
-
Treatment: Animals are treated with the test compound or vehicle as described above.
-
LPS Challenge: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.
-
Sample Collection: Blood samples are collected after a specified time.
-
Cytokine Analysis: Serum levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β1) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]
Visualization: Simplified NF-κB Signaling Pathway Inhibition
Caption: Inhibition of IκBα and p65 phosphorylation blocks NF-κB activation.[4]
Antimicrobial Activity
Derivatives incorporating heterocyclic systems like triazole or oxadiazole alongside the fluorophenyl moiety have shown notable antimicrobial potential.[10][11] They have been screened against a panel of Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |
| N-acyl-L-valine derivative (Compound 6) | Enterococcus faecium | - (Active in biofilm assay) | [12] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | [13] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | [13] |
| 4-fluorophenyl substituted pyrazole (Compound 4) | S. aureus ATCC 33591 | 1 | [14] |
| 1-benzylisatins (Compound 3a, 3b) | Various phytopathogens | Moderate bactericidal activity | [5] |
Experimental Protocol: Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth, no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Susceptibility Testing Workflow
References
- 1. Buy 4-(4-Fluorophenyl)benzoic acid (EVT-323853) | 5731-10-2 [evitachem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eresearchco.com [eresearchco.com]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
Introduction
2-(4-Fluorophenyl)sulfanylbenzoic acid is a derivative of 2-mercaptobenzoic acid (thiosalicylic acid). Structurally, it features a benzoic acid ring with a sulfanyl linkage to a 4-fluorophenyl group at the ortho position. The therapeutic potential of this compound is likely rooted in the known anti-inflammatory and analgesic properties of thiosalicylic acid derivatives. The addition of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability, binding affinity, and cell permeability.
This guide will explore the probable molecular targets and signaling pathways through which this compound may exert its pharmacological effects. The primary hypothesized mechanism is the inhibition of enzymes involved in the inflammatory cascade, particularly cyclooxygenases (COX) and potentially lipoxygenases (LOX). Furthermore, modulation of key inflammatory signaling pathways such as NF-κB and MAPK will be considered as potential secondary mechanisms.
Hypothesized Mechanism of Action
The principal mechanism of action for many benzoic acid derivatives with anti-inflammatory properties is the inhibition of prostaglandin synthesis.[[“]] Therefore, it is highly probable that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[[“]] By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The 4-fluorophenyl group may enhance the inhibitory activity and/or selectivity towards COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Secondary to its potential COX-inhibitory activity, the compound might also inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of pro-inflammatory mediators. Additionally, many anti-inflammatory agents interfere with intracellular signaling cascades. It is plausible that this compound could modulate the activity of transcription factors such as NF-κB and the MAPK signaling pathway, both of which are central to the expression of pro-inflammatory genes.[[“]][2]
Data Presentation: Representative Data for Structurally Related Compounds
The following tables present representative quantitative data for known COX and LOX inhibitors to illustrate the type of data that would be generated for this compound in preclinical studies.
Table 1: Representative Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.2 | 3.5 | 0.34 |
| Celecoxib | 7.6 | 0.04 | 190 |
| Indomethacin | 0.1 | 1.7 | 0.06 |
| Hypothetical Data for Test Compound | 2.5 | 0.5 | 5.0 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Representative 5-Lipoxygenase (5-LOX) Inhibition Data
| Compound | 5-LOX IC₅₀ (µM) |
| Zileuton | 0.5 |
| Nordihydroguaiaretic Acid (NDGA) | 1.2 |
| Hypothetical Data for Test Compound | 5.8 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays would be required. The following are detailed protocols for key experiments.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).[3][4]
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin and L-epinephrine (co-factors)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Test compound dissolved in DMSO
-
2.0 M HCl (for reaction termination)
-
PGE₂ ELISA kit
-
-
Procedure:
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the enzyme solution (0.1 µg COX-1 or 0.2 µg COX-2).
-
Add 2 µL of the test compound at various concentrations (or DMSO for control) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a spectrophotometric method to assess the inhibitory effect of a test compound on 5-LOX activity by measuring the formation of a conjugated diene.[5][6]
-
Materials:
-
Soybean 5-lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound dissolved in DMSO
-
UV-Vis spectrophotometer
-
-
Procedure:
-
In a quartz cuvette, add 487.5 µL of the enzyme solution in borate buffer.
-
Add 12.5 µL of the test compound at various concentrations (or DMSO for control).
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding 500 µL of the linoleic acid substrate solution.
-
Immediately measure the change in absorbance at 234 nm for 5 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized mechanism of action.
Caption: COX inhibition assay workflow.
Caption: LOX inhibition assay workflow.
Caption: Potential modulation of NF-κB pathway.
Caption: Potential modulation of MAPK pathway.
Conclusion
Based on its structural similarity to known anti-inflammatory agents, this compound is hypothesized to act primarily as an inhibitor of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. The presence of the 4-fluorophenyl group may confer enhanced potency and/or COX-2 selectivity. Secondary mechanisms may involve the inhibition of LOX enzymes and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of this compound's mechanism of action. Rigorous in vitro and in vivo studies are essential to confirm these hypotheses and to fully characterize the pharmacological profile of this compound. Such investigations will be crucial in determining its potential as a novel therapeutic agent for inflammatory conditions.
References
- 1. What is the mechanism of action of salicylic acid in the body? - Consensus [consensus.app]
- 2. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Fluorophenyl)sulfanylbenzoic Acid: Synthesis, Properties, and Potential Applications
Chemical Structure and Properties
2-(4-Fluorophenyl)sulfanylbenzoic acid is an organic compound featuring a benzoic acid moiety substituted at the 2-position with a 4-fluorophenylthio group. The key structural feature is the thioether (sulfur) linkage between the two aromatic rings.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂S | - |
| Molecular Weight | 248.28 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| pKa | ~3.5 (predicted, similar to 2-(phenylthio)benzoic acid) | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF; limited solubility in water. | [2] |
Note: Experimental data for the target compound is scarce; these values are based on predictions and data from the non-fluorinated analog, 2-(phenylthio)benzoic acid.
Synthesis
The most probable and industrially scalable method for the synthesis of this compound is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[3] This reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiol.
The logical precursors for this synthesis are thiosalicylic acid (2-mercaptobenzoic acid) and an activated 4-fluoro-substituted aryl halide, such as 1-fluoro-4-iodobenzene .
Caption: Synthetic pathway for this compound via Ullmann condensation.
Experimental Protocol: Ullmann Condensation for this compound
This protocol is a generalized procedure based on established Ullmann-type C-S coupling reactions.[3][4]
-
Materials:
-
Thiosalicylic acid (1.0 eq)
-
1-Fluoro-4-iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add thiosalicylic acid, 1-fluoro-4-iodobenzene, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture with stirring to a temperature between 120-150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid (1 M) and ice. This will precipitate the crude product and neutralize the base.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
Potential Biological and Pharmacological Significance
While direct biological data for this compound is not extensively published, the broader class of 2-(arylthio)benzoic acids and related sulfur-containing heterocycles has been investigated for various therapeutic applications. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, the title compound is a promising scaffold for drug discovery.
The non-fluorinated analog, 2-(phenylthio)benzoic acid, is recognized as a versatile intermediate in pharmaceutical research for developing biologically active molecules.[2][5] Research on structurally similar compounds suggests several potential areas of activity for this compound.
Table 2: Reported Biological Activities of Structurally Related Compounds
| Compound Class / Specific Compound | Biological Activity | Reference(s) |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Potent antitubercular and antibacterial agents. | [6] |
| Halogenated 2-arylimino-3-arylthiazolidine-4-ones with benzoic acid | Excellent potency against Staphylococcus epidermidis. | [7] |
| Thio-derivatives of 2-hydroxy-1,4-naphthoquinone | Novel antiplatelet agents for potential use in thrombosis treatment. | [8] |
| 2-(Thio)ureabenzothiazoles | Broad-spectrum antibacterial activity, particularly against Gram-positive pathogens. | [9] |
| 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives | Antibacterial agents with antivirulence activity. | [10] |
These findings suggest that this compound could serve as a valuable starting material or lead compound for the development of new agents targeting infectious diseases and thrombotic disorders. Its potential mechanism of action would likely be explored in relation to the specific targets of these related compound classes.
Caption: Logical relationships of this compound to its core scaffold and potential applications.
Conclusion
This compound is a synthetically accessible compound with significant potential in drug discovery and development. While its specific history is not well-documented, its chemical nature and the biological activities of its analogs strongly suggest its utility as a scaffold for creating novel therapeutic agents, particularly in the areas of infectious disease and cardiovascular medicine. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile.
References
- 1. Page loading... [guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(4-Fluorophenyl)sulfanylbenzoic Acid: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)sulfanylbenzoic acid is a sulfur-containing aromatic carboxylic acid. Its structural features, including a benzoic acid moiety, a thioether linkage, and a fluorophenyl group, make it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development. This guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) and the general experimental protocols for their acquisition.
Data Presentation
Due to the limited availability of specific experimental data for this compound in public databases, the following tables present predicted data and typical data for closely related compounds. This information serves as a reference for researchers working with this or similar molecules.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~13.0 (s, 1H) | -COOH |
| ~8.0-8.2 (m, 1H) | Aromatic CH (ortho to COOH) |
| ~7.2-7.8 (m, 7H) | Aromatic CH |
Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data (Typical Ranges)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |
| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-F stretch | 1250-1000 | Strong |
| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong |
| C-S stretch | 710-670 | Weak-Medium |
| C-H bend (Aromatic) | 900-675 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Assignment |
| Electrospray Ionization (ESI) | ~249.03 | [M-H]⁻ |
| ~251.05 | [M+H]⁺ | |
| ~273.03 | [M+Na]⁺ | |
| Electron Ionization (EI) | ~250.04 | Molecular Ion (M⁺) |
| Fragmentation pattern expected. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation : A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the deuterated solvent signal or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Electrospray Ionization (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then infused directly into the mass spectrometer or injected via a liquid chromatograph.
-
Electron Ionization (EI) : For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent. For direct insertion, a small amount of the solid is placed in a sample probe.
-
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition :
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For ESI, both positive and negative ion modes are typically run to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.
-
For EI, the fragmentation pattern can provide valuable structural information.
-
Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous and organic solubility, as well as the chemical stability of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Due to the limited availability of public data on this specific molecule, this document focuses on established experimental protocols and theoretical degradation pathways. The information herein is intended to equip researchers and drug development professionals with the necessary framework to characterize this compound. This guide adheres to the standards set forth by the International Council for Harmonisation (ICH) for stability testing of new drug substances.
Introduction
This compound is an aromatic carboxylic acid containing a thioether linkage. Its structural similarity to other biologically active benzoic acid derivatives suggests its potential for investigation in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, influencing formulation, bioavailability, and storage conditions. This guide outlines the requisite experimental procedures for a comprehensive physicochemical characterization.
Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility |
| This compound (Target Compound) | C₁₃H₉FO₂S | 264.28 | To be determined | To be determined | To be determined |
| Thiosalicylic acid | C₇H₆O₂S | 154.19 | 2.39 | 3.50 | Slightly soluble |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 2.07 | 4.14 | 1200 mg/L |
Table 1: Physicochemical Properties of this compound and Related Compounds.
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter that affects its absorption and distribution. The following protocols are recommended for determining the solubility of this compound in both aqueous and organic media.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or mol/L at each pH and temperature.
Caption: Aqueous Solubility Determination Workflow.
Organic Solvent Solubility Determination
Understanding solubility in organic solvents is crucial for synthesis, purification, and formulation development.
Methodology:
-
Solvent Selection: A range of pharmaceutically relevant organic solvents should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide).
-
Isothermal Titration: A known amount of the compound is placed in a vial at a constant temperature. The solvent is added stepwise with vigorous mixing until the solid is completely dissolved. The point of complete dissolution is determined visually.
-
Gravimetric Method: Alternatively, a saturated solution can be prepared and equilibrated as in the aqueous solubility method. A known volume of the supernatant is then evaporated to dryness, and the weight of the residue is determined.
-
Quantification: The solubility is expressed as mg/mL or g/100g of solvent.
Stability Testing and Degradation Pathway Elucidation
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. The following protocols are based on the ICH guidelines Q1A(R2) and Q1B.[3][4][5]
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[6][7][8]
Stress Conditions:
-
Hydrolytic Stability: The compound is dissolved in aqueous solutions at various pH levels (acidic, neutral, and basic) and heated (e.g., 60-80 °C).[9][10] Samples are taken at different time points and analyzed.
-
Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide solution, at room temperature or elevated temperatures.
-
Photostability: The solid compound and its solution are exposed to a light source according to ICH Q1B guidelines, with a minimum of 1.2 million lux hours of visible light and 200 W h/m².[4][11][12][13][14]
-
Thermal Stability: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) to assess its thermal degradation.[15]
Analytical Monitoring:
A stability-indicating analytical method, typically RP-HPLC with a photodiode array (PDA) detector, must be developed and validated to separate and quantify the parent compound and all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.
Caption: Forced Degradation Study Workflow.
Hypothetical Degradation Pathway
Based on the chemical structure of this compound, several degradation pathways can be postulated:
-
Oxidation of the Thioether: The sulfide linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and subsequently the sulfone.
-
Hydrolysis of the Thioether: Under harsh acidic or basic conditions, cleavage of the C-S bond could occur, potentially yielding thiosalicylic acid and 4-fluorophenol.
-
Photodegradation: Aromatic systems can undergo photo-oxidation or rearrangement upon exposure to UV light.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 15. ema.europa.eu [ema.europa.eu]
Potential Therapeutic Targets of 2-(4-Fluorophenyl)sulfanylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Based on available data, the primary molecular target of this compound and its close analogs is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism, and inflammation. This document summarizes the current understanding of the compound's mechanism of action, presents available quantitative data on its activity, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.
Core Therapeutic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound and its closely related analog, 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305), have been identified as potent agonists of PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. There are three main isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARγ is most highly expressed in adipose tissue but is also found in other tissues, including immune cells, and plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.
Activation of PPARγ by an agonist like this compound leads to a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The therapeutic potential of targeting PPARγ stems from its role in various physiological processes:
-
Metabolic Diseases: By upregulating genes involved in glucose uptake and lipid metabolism, PPARγ agonists can improve insulin sensitivity, making them valuable for the treatment of type 2 diabetes.
-
Inflammation: PPARγ activation can suppress the expression of pro-inflammatory genes by transrepressing key inflammatory transcription factors such as NF-κB and AP-1. This provides a rationale for their use in chronic inflammatory diseases.
-
Cancer: The role of PPARγ in cancer is complex, with some studies suggesting a tumor-suppressive role in certain cancers through the induction of cell cycle arrest and apoptosis.
Quantitative Data
| Compound | Assay Type | Target | Activity | Value |
| 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305) | Luciferase Reporter Gene Assay | PPARγ | Agonist | EC50 = 30 nM |
| 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305) | TR-FRET Coactivator Recruitment | PPARγ | Agonist | EC50 = 100 nM |
Disclaimer: The data presented is for a closely related analog and should be considered representative. Specific testing of this compound is required for precise quantitative assessment.
Signaling Pathways
Canonical PPARγ Signaling Pathway
The primary mechanism of action involves the direct binding of the agonist to PPARγ, leading to the transcriptional regulation of target genes.
Caption: Canonical PPARγ signaling pathway initiated by agonist binding.
Transrepression of Inflammatory Signaling
PPARγ agonists can also exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors.
Caption: PPARγ-mediated transrepression of NF-κB and AP-1 signaling.
Experimental Protocols
The following are detailed, representative protocols for key assays used to characterize the activity of PPARγ agonists.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene (luciferase).
Workflow Diagram:
Caption: Workflow for a PPARγ luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are transiently transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., Rosiglitazone). A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
Cells are incubated for an additional 24-48 hours to allow for receptor activation and reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
The medium is removed, and cells are lysed using a suitable lysis buffer.
-
The cell lysate is transferred to a luminometer plate, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added.
-
The luminescence is measured using a luminometer. If a normalization plasmid was used, the activity of the second reporter is also measured.
-
-
Data Analysis:
-
The relative light units (RLUs) are normalized to the control reporter activity.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a biochemical assay that measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.
Workflow Diagram:
Caption: Workflow for a PPARγ TR-FRET coactivator recruitment assay.
Methodology:
-
Reagents:
-
Recombinant human PPARγ-LBD fused to a tag (e.g., Glutathione S-transferase, GST).
-
A terbium (Tb)-labeled antibody against the tag (e.g., anti-GST).
-
A fluorescently labeled (e.g., with fluorescein or another suitable fluorophore) peptide corresponding to the LXXLL motif of a known coactivator (e.g., SRC-1).
-
Assay buffer.
-
-
Assay Procedure:
-
Serial dilutions of the test compound are prepared in the assay buffer.
-
The GST-PPARγ-LBD, Tb-anti-GST antibody, and fluorescently labeled coactivator peptide are mixed with the test compound in a microplate.
-
The plate is incubated at room temperature for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore (Tb) is excited, and emission is measured at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The EC50 value is determined from the dose-response curve of the TR-FRET ratio versus the compound concentration.
-
Conclusion
This compound is a promising compound that likely exerts its therapeutic effects through the activation of PPARγ. Its potential as an insulin sensitizer and an anti-inflammatory agent warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the continued research and development of this and related molecules. Future studies should focus on confirming the precise quantitative activity of this compound, evaluating its selectivity across the PPAR isotypes, and exploring its efficacy and safety in preclinical models of metabolic and inflammatory diseases.
The Landscape of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Research: A Review of Available Knowledge
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel small molecules will find the chemical space around benzoic acid derivatives to be a fertile ground for discovery. Within this class, 2-(4-Fluorophenyl)sulfanylbenzoic acid presents as a molecule of interest, though a comprehensive review of existing literature reveals a landscape where direct research is sparse, necessitating an examination of related compounds to infer its potential properties and synthetic pathways.
Synthetic Approaches: The Ullmann Condensation as a Probable Route
The synthesis of diaryl thioethers, such as this compound, is commonly achieved through the Ullmann condensation. This copper-catalyzed reaction provides a reliable method for the formation of a carbon-sulfur bond between an aryl halide and a thiol.[1][2]
Proposed Experimental Protocol for Synthesis
A plausible synthetic route for this compound would involve the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) with 1-fluoro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.
Materials:
-
2-Mercaptobenzoic acid
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., phenanthroline)
-
A base (e.g., potassium carbonate or sodium hydride)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptobenzoic acid, the base, and the solvent.
-
Stir the mixture until the 2-mercaptobenzoic acid is fully dissolved and has formed the corresponding thiolate.
-
Add copper(I) iodide and the ligand to the reaction mixture.
-
Add 1-fluoro-4-iodobenzene to the mixture.
-
Heat the reaction to a temperature typically ranging from 120 to 160 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts and the solvent. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water, followed by acidification of the aqueous layer to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system to yield this compound.
This proposed protocol is based on established Ullmann-type C-S coupling reactions.[1] A similar procedure has been described for the synthesis of the related compound, 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid.[3]
Potential Biological Activities: Inferences from Related Structures
While specific biological data for this compound is not available, the broader class of benzoic acid derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4]
Anti-inflammatory Potential
Many benzoic acid derivatives are known to possess anti-inflammatory properties.[5][6] For instance, derivatives of salicylic acid (2-hydroxybenzoic acid) are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural similarity of this compound to these compounds suggests that it may also exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. A study on a related pyrrole-containing propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model.[7][8]
Enzyme Inhibition
The potential for this compound to act as an enzyme inhibitor is another area for investigation. Various benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and carnitine acetyltransferase.[9][10] The specific enzymatic targets for this compound would need to be determined through in vitro screening assays.
Characterization and Data Presentation
Should this compound be synthesized, a full characterization would be necessary to confirm its structure and purity. The following tables outline the expected data to be collected.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Data |
| Molecular Formula | C₁₃H₉FO₂S |
| Molecular Weight | 248.28 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals for aromatic protons of the benzoic acid and fluorophenyl rings. The chemical shifts and coupling constants would be diagnostic of the substitution pattern. |
| ¹³C NMR | Expected signals for the carboxylic acid carbon, the sulfur-bearing carbons, and the other aromatic carbons. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the phenyl ring. |
| FT-IR (cm⁻¹) | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-S and C-F bond vibrations.[11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Hypothetical Biological Activity Data for this compound
| Assay Type | Target | Metric | Value (Hypothetical) |
| Enzyme Inhibition | COX-1 | IC₅₀ | To be determined |
| COX-2 | IC₅₀ | To be determined | |
| 5-LOX | IC₅₀ | To be determined | |
| Antiproliferative | Cancer Cell Line A | GI₅₀ | To be determined |
| Cancer Cell Line B | GI₅₀ | To be determined | |
| Antimicrobial | Bacterial Strain X | MIC | To be determined |
| Fungal Strain Y | MIC | To be determined |
Logical Workflow for Future Research
To systematically investigate the properties of this compound, the following workflow is proposed:
Caption: Proposed research workflow for this compound.
Conclusion
While direct experimental data on this compound remains elusive in the current body of scientific literature, a foundational framework for its study can be established based on the well-documented chemistry and biology of related benzoic acid derivatives. The Ullmann condensation stands out as a primary candidate for its synthesis. Inferences from analogous structures suggest that its biological profile may include anti-inflammatory and enzyme-inhibitory activities. The proposed workflow provides a clear roadmap for future research that would be necessary to fully elucidate the chemical, physical, and biological properties of this compound and to determine its potential as a therapeutic agent. Further investigation is required to populate the data tables and to understand its mechanism of action and potential signaling pathway interactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docbrown.info [docbrown.info]
An In-depth Technical Guide to the Structural Analogs of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 2-(4-fluorophenyl)sulfanylbenzoic acid, a scaffold with potential applications in medicinal chemistry. This document details synthetic methodologies, explores the structure-activity relationships (SAR), and presents available biological data for key analogs. Experimental protocols for the synthesis and biological evaluation of related compounds are provided to facilitate further research and development in this area. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
The 2-(arylsulfanyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and target affinity. This guide focuses on the structural analogs of this compound, exploring modifications of this core structure to understand its therapeutic potential.
Synthetic Strategies
The primary synthetic route to 2-(arylsulfanyl)benzoic acids and their analogs is the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction provides a versatile method for the formation of the diaryl sulfide bond.
General Experimental Protocol: Ullmann Condensation
A common method for the synthesis of 2-(arylsulfanyl)benzoic acids involves the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst and a base.
Materials:
-
2-Chlorobenzoic acid (or other 2-halobenzoic acid)
-
4-Fluorothiophenol (or other substituted thiophenol)
-
Copper(I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Procedure:
-
To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), 4-fluorothiophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the mixture.
-
Heat the reaction mixture at 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Ullmann Condensation:
Caption: General workflow for the synthesis of 2-(arylsulfanyl)benzoic acids via Ullmann condensation.
Structural Analogs and Biological Activity
While specific structure-activity relationship (SAR) studies on a broad library of this compound analogs are not extensively reported in the public domain, analysis of related structures from the scientific literature allows for the extrapolation of potential trends. The primary focus of analogous compounds has been in the area of oncology.
Modifications of the Benzoic Acid Ring
Substituents on the benzoic acid ring can influence the electronic properties and steric profile of the molecule, potentially affecting target binding and pharmacokinetic properties.
Modifications of the Phenylsulfanyl Ring
Alterations to the 4-fluorophenyl ring, including the position and nature of the substituent, can significantly impact biological activity. The fluorine atom is a key bioisostere for a hydrogen atom and can alter the pKa of nearby functional groups and participate in hydrogen bonding.
Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements can be considered.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups such as tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, lipophilicity, and metabolic stability.
-
Sulfide Linker Bioisosteres: The sulfide linker can be replaced with sulfoxide, sulfone, ether, or amide linkages to alter the geometry and electronic properties of the molecule.
Conceptual Diagram of Bioisosteric Replacements:
Caption: Potential bioisosteric replacements and modifications for the this compound scaffold.
Quantitative Biological Data
Specific quantitative biological data for a wide range of structural analogs of this compound is limited in publicly available literature. However, data from related series of compounds can provide valuable insights. For instance, a series of 2-phenylbenzothiazoles, which share some structural similarities, have been evaluated for their anticancer activity.
Table 1: Anticancer Activity of Selected 2-Phenylbenzothiazole Analogs
| Compound ID | R Group on Phenyl Ring | Cell Line | IC₅₀ (µg/mL) |
| 1a | H | A549 | >50 |
| 1e | 4-OH | A549 | 13.21 |
| 1g | 4-OCH₃ | A549 | 10.07 |
| 1i | 2,3,4-tri-OCH₃ | A549 | 11.56 |
| 1k | 3-Br, 4-OH | A549 | <1.95 |
| 1l | 3-NO₂, 4-OH | A549 | <1.95 |
Data adapted from related studies on 2-phenylbenzothiazoles. These compounds are structurally distinct from this compound but provide an indication of the potential for anticancer activity in related scaffolds.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to the desired concentrations.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound and its direct analogs are not well-defined in the current literature. However, based on the activities of structurally related compounds, several potential targets can be hypothesized. Many small molecule anticancer agents function as kinase inhibitors.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized mechanism of action via kinase inhibition.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Ullmann condensation allows for the generation of diverse analog libraries. While current data on the direct analogs is limited, related structures have demonstrated significant biological activity, particularly in the realm of oncology.
Future research should focus on:
-
Systematic SAR studies: Synthesis and biological evaluation of a focused library of analogs to delineate clear structure-activity relationships.
-
Target identification and validation: Elucidation of the specific molecular targets and mechanisms of action.
-
Pharmacokinetic profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
-
In vivo efficacy studies: Testing of promising analogs in relevant animal models of disease.
This technical guide provides a solid foundation for initiating and advancing research on the structural analogs of this compound. The provided experimental protocols and conceptual frameworks are intended to accelerate the discovery and development of new chemical entities with therapeutic potential.
A Technical Guide to Quantum Chemical Calculations for 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)sulfanylbenzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, biological activity, and potential applications in drug design. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.
This technical guide outlines the standard computational methodologies for a comprehensive theoretical analysis of this compound. The protocols and data presentation formats described herein are based on established practices for similar aromatic compounds, providing a robust framework for researchers. While specific experimental data for the title compound is not available in the cited literature, this document serves as a best-practice manual for performing and presenting such calculations.
Computational Methodology
The foundation of a reliable quantum chemical study lies in the selection of an appropriate theoretical method and basis set. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.
Software and Theoretical Model
Calculations are typically performed using software packages like Gaussian.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for reliable results.[2][3] For comparative purposes, Hartree-Fock (HF) calculations can also be performed.[4]
Basis Set Selection
The 6-311++G(d,p) basis set is recommended for geometry optimization and frequency calculations.[2] This Pople-style basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization
The initial step involves a full geometry optimization of the molecule to find the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.[5]
Vibrational Frequency Calculations
Following optimization, vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for anharmonicity and other systematic errors in the theoretical model.[6]
Electronic Property Calculations
Key electronic properties are derived from the optimized geometry. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and charge delocalization within the molecule.[1]
NMR Spectra Simulation
The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[7] Calculated chemical shifts are typically referenced to a standard compound like Tetramethylsilane (TMS).[7]
Experimental Protocols
While this guide focuses on computational methods, it is essential to correlate theoretical data with experimental results for validation.
Synthesis
The synthesis of similar thioether-containing benzoic acids often involves nucleophilic aromatic substitution reactions. For example, a common route could be the reaction of a substituted thiophenol with a halobenzoic acid derivative in the presence of a base.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra are recorded to identify the characteristic vibrational modes of the molecule.[2] These spectra serve as a benchmark for the calculated vibrational frequencies.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.[8] The experimental chemical shifts are compared with the GIAO-calculated values.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra provide information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[9]
Data Presentation
Clear and concise presentation of quantitative data is paramount for analysis and comparison.
Optimized Geometrical Parameters
Selected bond lengths and bond angles should be tabulated and compared with experimental data if available.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | [Calculated Value] | |
| S-C | [Calculated Value] | |
| C=O | [Calculated Value] | |
| O-H | [Calculated Value] | |
| C-F | [Calculated Value] | |
| C-S-C | [Calculated Value] |
| O=C-O | | [Calculated Value] |
Vibrational Frequencies
A detailed assignment of the calculated and experimental vibrational frequencies is crucial. Potential Energy Distribution (PED) analysis is used to characterize the nature of each vibrational mode.[2]
Table 2: Vibrational Assignments
| Wavenumber (cm⁻¹) | Assignment (PED %) | ||
|---|---|---|---|
| Experimental | Calculated (Scaled) | Intensity | |
| [Value] | [Value] | [Value] | ν(O-H) |
| [Value] | [Value] | [Value] | ν(C=O) |
| [Value] | [Value] | [Value] | ν(C-S) |
| [Value] | [Value] | [Value] | ν(C-F) |
| [Value] | [Value] | [Value] | Aromatic ν(C-H) |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending
Electronic Properties
Key electronic properties should be summarized for easy reference.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | [Calculated Value] |
| LUMO Energy | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] |
| Dipole Moment (Debye) | [Calculated Value] |
NMR Chemical Shifts
Comparison of experimental and theoretical NMR data is a powerful tool for structural elucidation.
Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Experimental | ¹H Calculated | ¹³C Experimental | ¹³C Calculated |
|---|---|---|---|---|
| COOH | [Value] | [Value] | [Value] | [Value] |
| C-F | [Value] | [Value] |
| Aromatic C-H | [Values] | [Values] | [Values] | [Values] |
Visualization
Visual representations of workflows and molecular properties are essential for conveying complex information.
Computational Workflow
The following diagram illustrates the typical workflow for quantum chemical calculations.
Caption: Computational workflow for theoretical analysis.
Relationship between Molecular Properties
This diagram shows the logical connections between different calculated and experimental properties.
Caption: Interrelation of theoretical and experimental data.
References
- 1. Synthesis, FT-IR investigation and computational study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 2-(4-fluorophenyl)sulfanylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary method outlined is a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation, which offers a straightforward and efficient route to the target molecule. An alternative classical Ullmann condensation protocol is also presented. This guide includes a comprehensive list of materials, step-by-step procedures, and methods for purification and characterization.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The synthesis of diaryl thioethers, such as the target compound, is commonly achieved through a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution.[1][2] The protocols detailed below are based on established methodologies for the formation of carbon-sulfur bonds in aromatic systems.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (Non-Ullmann Conditions)
This protocol is adapted from a similar synthesis of 2-(4-nitrophenylthio)benzoic acid and is expected to provide a good yield of the desired product.[3] It involves the reaction of thiosalicylic acid with 4-fluorobromobenzene in the presence of a base.
Materials:
-
Thiosalicylic acid
-
4-Fluorobromobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a thermocouple
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiosalicylic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-fluorobromobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 130°C and maintain this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Acidify the mixture to a pH of approximately 4 with 6 M hydrochloric acid, which will cause the product to precipitate.[3]
-
Collect the solid precipitate by vacuum filtration and wash it with deionized water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
Dry the purified product under vacuum.
Protocol 2: Classical Ullmann Condensation
This protocol outlines a traditional copper-catalyzed synthesis.
Materials:
-
2-Chlorobenzoic acid
-
4-Fluorothiophenol
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI) or Copper(II) oxide (CuO)
-
Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Toluene (for workup)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a reaction vessel, dissolve 2-chlorobenzoic acid (1.0 eq) and 4-fluorothiophenol (1.1 eq) in the chosen solvent (DMSO or NMP).
-
Add potassium hydroxide (2.2 eq) to the solution.
-
Add the copper catalyst (e.g., CuI, 10 mol%).
-
Heat the reaction mixture to 130-150°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and acidify with concentrated HCl to precipitate the product.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis protocols.
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Classical Ullmann Condensation |
| Starting Materials | Thiosalicylic acid, 4-Fluorobromobenzene | 2-Chlorobenzoic acid, 4-Fluorothiophenol |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) |
| Catalyst | None | Copper(I) Iodide (CuI) or Copper(II) Oxide (CuO) |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) or N-methylpyrrolidone (NMP) |
| Reaction Temperature | 130°C | 130-150°C |
| Reaction Time | 8-12 hours | 12-24 hours |
| Typical Yield | Expected to be high (based on analogous reactions[3]) | Moderate to good |
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the logical flow of the synthesis and the general reaction scheme.
Caption: Workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis.
References
Application of 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Drug Discovery: Application Notes and Protocols
To the Valued Researcher,
Following a comprehensive search of scientific literature and databases for information on the application of 2-(4-Fluorophenyl)sulfanylbenzoic acid in drug discovery, it has become evident that there is a notable scarcity of specific data, experimental protocols, and documented applications for this particular compound. The available information is insufficient to generate the detailed and robust Application Notes and Protocols as initially requested.
However, significant research and data are available for a structurally related and more extensively studied compound: 4-(4-Fluorophenyl)benzoic acid . This molecule, while differing in the substitution pattern and the absence of the sulfanyl linker, serves as a valuable case study for a fluorinated biaryl benzoic acid derivative in the realm of drug discovery.
Therefore, as a practical alternative to fulfill the core requirements of your request, we have compiled detailed Application Notes and Protocols for 4-(4-Fluorophenyl)benzoic acid . This will provide insights into the methodologies, potential applications, and data analysis relevant to this class of compounds. We believe this information will be a valuable resource for your research endeavors.
Application Notes for 4-(4-Fluorophenyl)benzoic acid
Introduction
4-(4-Fluorophenyl)benzoic acid is a synthetic carboxylic acid derivative that has garnered attention in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring linked to a benzoic acid moiety, provides a scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This document outlines its potential applications in drug discovery, focusing on its role as a synthetic intermediate and its reported biological activities.
Potential Applications in Drug Discovery
-
Synthetic Intermediate for Bioactive Molecules: 4-(4-Fluorophenyl)benzoic acid serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. It is a precursor for the synthesis of various heterocyclic compounds and other derivatives that have been investigated for a range of biological activities.
-
Antimicrobial Agents: Derivatives of 4-(4-Fluorophenyl)benzoic acid have shown promise as antimicrobial agents. The core structure can be modified to interact with specific bacterial targets, potentially inhibiting essential cellular processes.
-
Enzyme Inhibitors: The structural features of 4-(4-Fluorophenyl)benzoic acid make it a candidate for the design of enzyme inhibitors. The carboxylic acid group can act as a key interacting moiety within the active site of enzymes, while the fluorinated phenyl group can engage in hydrophobic and other non-covalent interactions.
Experimental Protocols
Synthesis of 4-(4-Fluorophenyl)benzoic acid
This protocol describes a general method for the synthesis of 4-(4-Fluorophenyl)benzoic acid via a Suzuki coupling reaction, a common method for creating biaryl compounds.
Materials:
-
4-Bromobenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2:1 mixture of 1,4-dioxane and water to the flask.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-Fluorophenyl)benzoic acid.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method to assess the antimicrobial activity of 4-(4-Fluorophenyl)benzoic acid and its derivatives against bacterial strains.
Materials:
-
Test compound (4-(4-Fluorophenyl)benzoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm can be measured to quantify bacterial growth.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how such data for related compounds could be structured.
| Compound Derivative | Target Organism | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Derivative A | S. aureus | 16 | 5.2 | [Hypothetical] |
| Derivative B | E. coli | 32 | 10.8 | [Hypothetical] |
| Derivative C | COX-2 Enzyme | - | 0.75 | [Hypothetical] |
Visualizations
Below are Graphviz diagrams illustrating a general synthetic pathway and a conceptual workflow for antimicrobial drug discovery.
Caption: General workflow for the Suzuki coupling synthesis of 4-(4-Fluorophenyl)benzoic acid.
Application Notes and Protocols: 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)sulfanylbenzoic acid is a versatile building block in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its diaryl thioether structure, featuring a carboxylic acid and a fluorine substituent, offers multiple reaction sites for derivatization and cyclization. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this building block particularly attractive for drug discovery programs.
One of the primary applications of this compound is its use as a precursor for the synthesis of fluorinated thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. The introduction of a fluorine atom into the thioxanthone scaffold can modulate these biological activities and improve pharmacokinetic profiles. This document provides detailed protocols for the synthesis of a key derivative and outlines the potential applications of this valuable building block.
Key Applications and Derivatives
| Building Block | Derivative | Application / Biological Activity |
| This compound | 2-Fluorothioxanthone | Intermediate for the synthesis of biologically active compounds. Thioxanthone derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. They are also explored as photosensitizers in photodynamic therapy. |
| This compound | Amide Derivatives | The carboxylic acid moiety can be readily converted to a wide range of amides. These derivatives can be screened for various biological activities, including as enzyme inhibitors or receptor modulators. |
| This compound | Ester Derivatives | Esterification of the carboxylic acid provides another avenue for creating diverse chemical libraries for high-throughput screening in drug discovery. |
Experimental Protocols
Synthesis of 2-Fluorothioxanthone from this compound
This protocol describes the intramolecular Friedel-Crafts acylation of this compound to yield 2-fluorothioxanthone. The reaction is typically promoted by strong acids that facilitate the cyclization and dehydration.
Reaction Scheme:
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Toluene (optional, as solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material) or Eaton's reagent (10 mL per gram of starting material).
-
Place the flask in a pre-heated oil bath or heating mantle and stir the mixture at 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining acid and inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For further purification, recrystallize the crude 2-fluorothioxanthone from a suitable solvent such as ethanol.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 80 - 120 °C |
| Typical Yield | 70 - 90% |
| Purity (after recrystallization) | >98% |
Note: The optimal reaction conditions, including temperature and time, may vary and should be determined experimentally.
Visualizations
Experimental Workflow for the Synthesis of 2-Fluorothioxanthone
Caption: A flowchart illustrating the key steps in the synthesis of 2-fluorothioxanthone.
Potential Signaling Pathway Inhibition by Thioxanthone Derivatives
Application Note: HPLC Analysis of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
Introduction
2-(4-Fluorophenyl)sulfanylbenzoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to provide excellent resolution, sensitivity, and reproducibility for researchers, scientists, and drug development professionals.
Principle
The analytical method is based on reversed-phase HPLC, where the separation is achieved on a non-polar stationary phase with a polar mobile phase. The analyte, this compound, is retained on the column and then eluted by a gradient of an organic solvent. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
Instrumentation and Materials
1.1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration assembly with 0.45 µm membrane filters
1.2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Formic acid (AR grade)
-
This compound reference standard
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These parameters were selected to achieve optimal separation and peak shape for this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program:
The use of a gradient elution is recommended to ensure the efficient elution of the analyte and any potential impurities, providing a stable baseline and sharp peaks.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 60 | 40 |
| 10.00 | 20 | 80 |
| 15.00 | 20 | 80 |
| 15.01 | 60 | 40 |
| 20.00 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
3.1. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a sonicator for 15 minutes before use.
3.2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3.3. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex the sample solution for 2 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (Illustrative)
For regulatory submissions, the method should be validated according to ICH guidelines. The following parameters are typically assessed:
| Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak area < 2.0% for 6 replicate injections |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | %Recovery between 98.0% and 102.0% |
| Precision | %RSD < 2.0% for intraday and interday analysis |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Specificity | No interference from blank or placebo at the retention time |
Table 3: Illustrative Method Validation Parameters
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive HPLC method for the quantitative analysis of this compound. The described protocol, utilizing a C18 reversed-phase column with a gradient elution, offers a reliable and reproducible approach for the determination of this compound in various samples. The method is suitable for implementation in research and quality control laboratories. For GMP/GLP applications, a full method validation should be performed.
Application Notes and Protocols for Testing the Biological Activity of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the biological activity of 2-(4-Fluorophenyl)sulfanylbenzoic acid. The protocols outlined below follow a logical, tiered approach, starting with broad in vitro screening to identify potential therapeutic areas, followed by more focused in vitro and in vivo studies to elucidate the mechanism of action and assess preclinical efficacy.
Section 1: Initial In Vitro Screening
The initial phase of testing is designed to broadly assess the cytotoxic and anti-inflammatory potential of this compound.
Assessment of Cytotoxic Activity
A primary screen for anticancer activity involves evaluating the compound's effect on cell viability across a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[1][2][3][4][5][6][7][8]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each cell line at each time point.
-
Data Presentation: Table 1. Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Assessment of Anti-inflammatory Activity
The initial anti-inflammatory screening will focus on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11][12]
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
-
Assay Principle: This colorimetric assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Reagents:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic Acid (substrate)
-
TMPD (chromogen)
-
This compound
-
Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or the positive controls to the inhibitor wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[14]
-
Initiate the reaction by adding Arachidonic Acid.
-
Add TMPD and measure the absorbance at 590 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation: Table 2. COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index |
| This compound | |||
| Indomethacin | |||
| Celecoxib |
Section 2: Mechanistic In Vitro Studies
Based on the initial screening results, further in vitro studies can be conducted to elucidate the mechanism of action.
Elucidation of Anticancer Mechanism (if cytotoxic activity is observed)
Experimental Workflow: Investigating the Anticancer Mechanism
Caption: Workflow for investigating the anticancer mechanism of action.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis:
-
Treat the most sensitive cancer cell line with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][17]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider based on common cancer pathways include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Potential Signaling Pathway to Investigate
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
Elucidation of Anti-inflammatory Mechanism (if COX inhibition is observed)
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Data Presentation: Table 3. Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| Dexamethasone (Positive Control) | 1 |
Section 3: In Vivo Efficacy Studies
Based on promising in vitro results, in vivo studies can be initiated to evaluate the efficacy and safety of the compound in animal models.[20][21][22]
In Vivo Anticancer Efficacy (if potent in vitro cytotoxicity is observed)
Experimental Protocol: Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously implant the most sensitive human cancer cell line into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control like Doxorubicin).
-
Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).
-
Data Presentation: Table 4. In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Positive Control |
Workflow for In Vivo Anticancer Study
Caption: Workflow for an in vivo xenograft study.
In Vivo Anti-inflammatory Efficacy (if potent in vitro anti-inflammatory activity is observed)
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Model:
-
Use Wistar or Sprague-Dawley rats.
-
-
Treatment:
-
Administer this compound or a vehicle control orally or intraperitoneally one hour before inducing inflammation. A positive control group treated with Indomethacin should be included.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
-
Efficacy Evaluation:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
Data Presentation: Table 5. Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3h | Edema Inhibition (%) |
| Vehicle Control | ||
| Compound (Low Dose) | ||
| Compound (High Dose) | ||
| Indomethacin |
Conclusion
This comprehensive experimental design provides a systematic approach to characterize the biological activity of this compound. The tiered approach, from broad in vitro screening to specific in vivo models, allows for a thorough evaluation of its potential as a novel therapeutic agent. The provided protocols and data presentation formats are intended to guide researchers in conducting these studies and interpreting the results in a clear and concise manner.
References
- 1. 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | C13H8ClFO2S | CID 20357528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 4-(4-Fluorophenyl)benzoic acid (EVT-323853) | 5731-10-2 [evitachem.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 14. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. mdpi.com [mdpi.com]
- 18. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 19. go.drugbank.com [go.drugbank.com]
- 20. mdpi.com [mdpi.com]
- 21. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Fluorophenyl)sulfanylbenzoic Acid as a Ligand in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorophenyl)sulfanylbenzoic acid is a synthetic organosulfur compound with potential applications in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly available literature, its structural components—a thiosalicylic acid backbone and a 4-fluorophenyl moiety—are well-represented in bioactive molecules. This document provides an overview of the potential applications of this compound as a ligand, based on the activities of structurally related compounds. It also includes generalized protocols for its synthesis and biological evaluation to guide researchers in exploring its therapeutic potential.
Introduction: Medicinal Chemistry Context
The thiosalicylic acid scaffold is a known pharmacophore present in various bioactive compounds. The introduction of an arylthio substituent at the 2-position, such as the 4-fluorophenyl group, can significantly influence the molecule's steric and electronic properties, enhancing its ability to interact with biological targets. The fluorine atom, in particular, is a bioisostere for hydrogen that can improve metabolic stability, binding affinity, and membrane permeability.
Recent studies on the broader class of 2-(arylthio)benzoic acids have identified them as promising inhibitors of the fat mass and obesity-associated protein (FTO), an enzyme implicated in acute myeloid leukemia (AML).[1] This suggests a potential therapeutic avenue for compounds like this compound.
Potential Biological Target and Signaling Pathway
Based on the activity of structurally similar compounds, a plausible biological target for this compound is the FTO protein . FTO is an N6-methyladenosine (m6A) demethylase that plays a crucial role in gene expression regulation. Inhibition of FTO has been shown to suppress the proliferation of AML cells.
Below is a diagram illustrating the potential mechanism of action through FTO inhibition.
Quantitative Data (Hypothetical)
While no specific quantitative data exists for this compound, research on a series of 2-(arylthio)benzoic acid FTO inhibitors has been published.[1] The data below is representative of the inhibitory activities that might be expected for compounds of this class.
| Compound Class | Target | Assay Type | IC50 (µM) | Cell Line | Cellular Effect | Reference |
| 2-(Arylthio)benzoic acids | FTO | Enzymatic | 0.3 - 5.0 | - | - | [1] |
| 2-(Arylthio)benzoic acid esters (Prodrugs) | - | Proliferation | 5.0 - 20.0 | AML cells | Antiproliferative | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Chemical Synthesis
A potential synthetic route for this compound involves the nucleophilic aromatic substitution of a diaryl ether synthesis, commonly known as the Ullmann condensation.
Protocol:
-
To a solution of 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as DMF, add 1-fluoro-4-iodobenzene (1.1 eq), a copper(I) iodide catalyst (0.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro FTO Inhibition Assay (General Protocol)
This protocol is based on the principles of FTO activity assays and would need to be optimized.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA or RNA substrate
-
Assay buffer (e.g., HEPES buffer with cofactors like Fe(II) and α-ketoglutarate)
-
Detection reagent (e.g., a fluorescent probe that binds to the demethylated product)
-
Test compound (this compound)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the m6A substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the FTO enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay - General Protocol)
This assay determines the effect of the compound on the viability of cancer cells.
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This compound represents a molecule of interest for medicinal chemistry, particularly within the class of 2-(arylthio)benzoic acids. The precedent set by related compounds as FTO inhibitors suggests a promising starting point for investigation into its potential as an anticancer agent, especially for hematological malignancies like AML. Further research should focus on its synthesis, in vitro enzymatic and cellular screening, and subsequent lead optimization to improve potency and drug-like properties. The provided protocols offer a foundational framework for initiating such studies.
References
Application Notes and Protocols for In Vitro Evaluation of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework of in vitro assays relevant for the characterization of novel chemical entities, using 2-(4-Fluorophenyl)sulfanylbenzoic acid as a representative compound. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines detailed protocols for common preliminary assays performed on analogous benzoic acid derivatives. The described methods include assessments of enzyme inhibition, antimicrobial activity, and cytotoxicity, which are crucial for early-stage drug discovery and development. The provided protocols and data presentation formats are intended to serve as a template for researchers investigating the biological activities of this compound and similar compounds.
Introduction
Benzoic acid derivatives represent a class of organic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial and enzyme-inhibiting properties.[1] The introduction of a fluorophenylsulfanyl moiety, as in this compound, can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological efficacy and pharmacokinetic profile.
This document details standardized in vitro assays to elucidate the biological potential of this compound. The following sections provide step-by-step protocols for key experiments, templates for data presentation, and graphical representations of experimental workflows and potential signaling pathways.
Potential Applications and Mechanisms of Action
Based on the activities of structurally related molecules, this compound may be investigated for the following applications:
-
Enzyme Inhibition: Many benzoic acid derivatives are known to inhibit various enzymes. For instance, some have been shown to inhibit β-lactamases, which are involved in bacterial antibiotic resistance.[1]
-
Antimicrobial Activity: The core benzoic acid scaffold is a common feature in compounds with antimicrobial properties.[2]
-
Anticancer Activity: Cytotoxicity against various cancer cell lines is another reported activity of similar chemical structures.
Experimental Protocols
Enzyme Inhibition Assay (Example: β-lactamase)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against β-lactamase.
Materials:
-
This compound
-
β-lactamase enzyme (e.g., from Bacillus cereus)
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Assay Reaction:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 25 µL of the test compound dilution to the respective wells.
-
Add 25 µL of β-lactamase solution (e.g., 1 U/mL in PBS).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 50 µL of 100 µM Nitrocefin solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 486 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of hydrolysis of Nitrocefin. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the 10 mM stock solution of the test compound in MHB in a 96-well plate to obtain concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculation: Add an equal volume of bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Inhibition Type |
| β-lactamase | 15.2 ± 1.8 | Competitive |
| Cyclooxygenase-2 | 25.7 ± 3.1 | Non-competitive |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 32 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 |
Table 3: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 42.5 ± 4.5 |
| A549 (Lung Cancer) | 58.1 ± 6.2 |
| HEK293 (Normal Kidney) | >100 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Caption: General workflow for the in vitro evaluation of a test compound.
Caption: Potential mechanisms of action for a bioactive compound.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro characterization of this compound. By systematically evaluating its effects on relevant enzymes, microbial growth, and cell viability, researchers can gain valuable insights into its potential therapeutic applications. The provided templates for data presentation and visualization are designed to facilitate clear and effective communication of experimental findings. Further studies will be necessary to elucidate the precise mechanism of action and to establish a comprehensive pharmacological profile for this compound.
References
Application Notes and Protocols: 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 2-(4-Fluorophenyl)sulfanylbenzoic acid in material science are not extensively documented in current literature, its structural motifs—a fluorinated phenyl group, a thioether linkage, and a carboxylic acid—suggest significant potential as a versatile building block for advanced materials. This document provides an overview of inferred applications based on analogous compounds, presents key properties of related molecules, and offers a hypothetical experimental protocol for its incorporation into polymeric materials. The aim is to furnish researchers with a foundational framework to explore the utility of this compound in developing novel materials with tailored properties.
Inferred Potential Applications in Material Science
Based on the functionalities present in this compound and the known applications of structurally similar compounds, several areas of material science could benefit from its use:
-
High-Performance Polymers: The presence of the aromatic rings and the thioether linkage can enhance thermal stability and chemical resistance. The fluorine substitution can impart hydrophobicity and improve oxidative stability. The carboxylic acid group serves as a reactive handle for polymerization, making it a candidate for creating specialized polyesters, polyamides, and polyimides with unique properties.
-
Organic Electronics: Compounds containing thioether and fluorinated aromatic moieties are of interest in organic electronics. The sulfur atom can facilitate intermolecular interactions and charge transport, while the fluorine atom can influence the electronic energy levels. Therefore, this compound could be a precursor for synthesizing materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). For instance, a related compound, 4-[5′-(4-Fluorophenyl)-2,2′-bitien-5-yl]benzoic acid, has been used as a self-assembled monolayer in organic solar cells to improve power conversion efficiency[1].
-
Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a common feature in liquid crystalline materials. Benzoic acid derivatives are often used as precursors in the synthesis of liquid crystals[1]. The introduction of the fluoro and sulfanyl groups could be used to fine-tune the mesophase behavior and electro-optical properties of new liquid crystal materials.
Properties of Structurally Related Compounds
To provide a reference for the potential properties of this compound, the following table summarizes the characteristics of some analogous compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Features & Potential Applications |
| 4-(4-Fluorophenyl)benzoic acid | C₁₃H₉FO₂ | 216.21 | White crystalline solid | Precursor for polymers and bioactive compounds[1]. |
| 2-(4-Fluorophenyl)benzoic acid | C₁₃H₉FO₂ | 216.21 | Not specified | A known chemical compound, likely an intermediate in organic synthesis[2]. |
| 2-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | Not specified | Used as a raw material in the synthesis of pharmaceuticals, agrochemicals, and dyes[3]. |
| 4-Mercaptobenzoic acid | C₇H₆O₂S | 154.18 | Not specified | A sulfanylbenzoic acid derivative used as a building block in organic synthesis[3]. |
Hypothetical Experimental Protocol: Synthesis of a Functionalized Poly(ester-thioether)
This protocol outlines a hypothetical procedure for the synthesis of a novel polyester incorporating this compound as a monomer to introduce fluorine and thioether functionalities into the polymer backbone.
Objective: To synthesize a poly(ester-thioether) via direct polycondensation of this compound with a diol.
Materials:
-
This compound (Monomer A)
-
1,6-Hexanediol (Monomer B)
-
Yamazaki-Higashi catalyst system (e.g., pyridine, triphenyl phosphite, and lithium chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Argon gas
Experimental Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet/outlet for argon, and a condenser. The glassware is flame-dried under vacuum and cooled under an argon atmosphere.
-
Monomer and Catalyst Charging: To the flask, add equimolar amounts of this compound and 1,6-hexanediol. Add anhydrous NMP to achieve a desired monomer concentration (e.g., 0.5 M).
-
Catalyst Addition: Under a gentle flow of argon, add the Yamazaki-Higashi catalyst components: pyridine (2 molar equivalents relative to the carboxylic acid), triphenyl phosphite (1 molar equivalent), and a catalytic amount of lithium chloride.
-
Polymerization: Heat the reaction mixture to 100-120 °C with continuous stirring. Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically run for 12-24 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing: The precipitated polymer is collected by filtration and washed several times with fresh methanol to remove unreacted monomers, catalyst residues, and solvent.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: The structure of the resulting poly(ester-thioether) should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FTIR). The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC). Thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Visualizations
The following diagrams illustrate the key concepts and workflows related to the use of this compound in material science.
Caption: Logical relationship of the compound to its potential properties and applications.
Caption: General experimental workflow for polymer synthesis and characterization.
References
Application Note: A Comprehensive Protocol for the Purification of Synthesized 2-(4-Fluorophenyl)sulfanylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals involved in organic synthesis and medicinal chemistry.
Introduction 2-(4-Fluorophenyl)sulfanylbenzoic acid is a diaryl thioether derivative containing a carboxylic acid moiety. Compounds with this structural motif are of interest in medicinal chemistry and materials science. The synthesis of such molecules, often achieved via methods like the Ullmann condensation, typically results in a crude product mixture containing unreacted starting materials, catalyst residues, and various byproducts.[1][2] Therefore, a robust and efficient purification protocol is critical to isolate the target compound with high purity for subsequent applications and analyses.
This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude synthetic mixture. The protocol employs a multi-step approach involving an initial acid-base extraction workup, followed by silica gel column chromatography and final recrystallization.
I. Overview of the Purification Strategy
The purification strategy is designed to systematically remove different types of impurities based on their chemical properties. The process begins with an aqueous workup to separate the acidic product from neutral and basic impurities. This is followed by column chromatography for fine separation, and finally, recrystallization to obtain a highly pure, crystalline solid.
II. Experimental Protocol
This protocol assumes the synthesis was performed via a copper-catalyzed Ullmann-type C-S coupling reaction between 2-halobenzoic acid and 4-fluorothiophenol.[2] The crude reaction mixture will likely contain the desired product, unreacted starting materials, copper salts, and other organic byproducts.
A. Step 1: Reaction Work-up and Acid-Base Extraction
This initial step aims to separate the acidic product from neutral organic impurities and the copper catalyst.
-
Quenching and Filtration:
-
Once the synthesis reaction is complete (as monitored by Thin Layer Chromatography - TLC), cool the reaction vessel to room temperature.
-
If a high-boiling polar solvent like DMF or NMP was used, dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) (approx. 10 volumes).
-
Filter the mixture through a pad of Celite® to remove the insoluble copper catalyst and other solid residues. Wash the filter cake with additional EtOAc to ensure complete recovery of the product.
-
-
Acid-Base Extraction:
-
Transfer the combined organic filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (HCl) (to remove any basic components) and then with brine.
-
Extract the desired carboxylic acid product from the organic phase by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) (2-3 times). The acidic product will deprotonate and move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Combine the aqueous extracts.
-
-
Acidification and Isolation of Crude Product:
-
Cool the combined basic aqueous layer in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. The this compound will precipitate out as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the collected solid under vacuum to yield the crude product.
-
B. Step 2: Purification by Flash Column Chromatography
Flash column chromatography is employed to separate the target compound from closely related impurities. A common issue with carboxylic acids on silica gel is peak tailing; this can be mitigated by adding a small amount of acid to the mobile phase.[3][4]
-
Preparation:
-
Select an appropriate column size based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare the mobile phase (eluent). A common system is a gradient of ethyl acetate in hexanes or heptane. To improve peak shape, add 0.5-1% acetic acid or formic acid to the eluent mixture.[3]
-
Pack the column with silica gel (230-400 mesh) using the prepared eluent.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane (DCM). If solubility is an issue, pre-adsorb the compound onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc + 0.5% AcOH) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc + 0.5% AcOH).
-
Collect fractions and monitor them by TLC, visualizing with a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the residual acetic/formic acid, the residue can be co-evaporated with a solvent like toluene.
-
C. Step 3: Recrystallization
Recrystallization is the final step to obtain a highly pure, crystalline product and is a crucial technique for purifying substituted benzoic acids.[5][6]
-
Solvent Selection:
-
Choose a suitable solvent or solvent system. Ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, isopropanol, toluene, or a mixture such as ethanol/water or acetone/heptane.
-
Perform small-scale tests to find the optimal solvent.
-
-
Procedure:
-
Place the semi-purified solid from the chromatography step into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to decolorize.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
III. Purity Assessment and Data
The purity of the final product should be assessed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects any remaining impurities.
-
Melting Point: A sharp melting point range indicates high purity.
Table 1: Summary of Expected Purification Outcomes
| Purification Step | Typical Recovery/Yield | Expected Purity | Key Impurities Removed |
| Acid-Base Extraction | >90% | 70-90% | Neutral starting materials, catalyst residues |
| Column Chromatography | 75-90% | >95% | Structurally similar byproducts |
| Recrystallization | 80-95% | >99% | Minor impurities, amorphous material |
| Overall | 60-80% | >99% | All major and minor impurities |
Note: Values are estimates based on standard procedures for analogous compounds and may vary depending on the initial reaction success and scale.
IV. Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05424K [pubs.rsc.org]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Characterizing 2-(4-Fluorophenyl)sulfanylbenzoic Acid
Disclaimer: Extensive literature searches did not yield specific data on the biological activity or use in cell-based assays of 2-(4-Fluorophenyl)sulfanylbenzoic acid. The following application notes and protocols are presented as a hypothetical framework for the initial characterization of this novel compound. The suggested assays are based on the reported activities of structurally related diaryl thioether and benzoic acid derivatives. All experimental data presented are placeholders and should be replaced with empirical results.
Introduction
This compound is a diaryl thioether derivative of benzoic acid. While the biological activities of this specific molecule are not yet documented, related structural motifs are found in compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. These application notes provide a comprehensive guide for the initial cell-based screening of this compound to elucidate its potential therapeutic applications.
Hypothetical Biological Activities and Screening Funnel
Based on the activities of analogous compounds, we propose an initial screening funnel to test for cytotoxicity, anti-inflammatory, and anticancer activities.
Caption: Hypothetical screening workflow for this compound.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present a template for summarizing the quantitative data obtained from the proposed cell-based assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| RAW 264.7 | Murine Macrophage | > 100 |
| MCF-7 | Human Breast Cancer | 25.5 |
| A549 | Human Lung Cancer | 42.1 |
| HCT116 | Human Colon Cancer | 18.9 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Nitric Oxide Production | RAW 264.7 | NO Inhibition | 15.8 |
| TNF-α Secretion | RAW 264.7 | TNF-α Inhibition | 22.4 |
| IL-6 Secretion | RAW 264.7 | IL-6 Inhibition | 35.2 |
Experimental Protocols
General Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines (e.g., HEK293, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Potential Signaling Pathway to Investigate
Based on the anti-inflammatory activity observed for similar compounds, a key pathway to investigate would be the NF-κB signaling cascade, which is a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The provided protocols and application notes serve as a foundational guide for the initial characterization of this compound in cell-based assays. The hypothetical data and pathways suggest potential anti-inflammatory and anticancer activities, which warrant further empirical investigation. Successful validation of these preliminary assays will pave the way for more in-depth mechanistic studies to understand the compound's mode of action and therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid, a key intermediate in various pharmaceutical compounds.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of this compound via the Ullmann condensation. This guide addresses potential issues and provides actionable solutions to improve your experimental outcomes.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use freshly purchased, high-purity copper(I) and copper(II) salts. Consider preparing "activated" copper powder in situ by reducing copper sulfate with zinc metal in hot water for traditional Ullmann reactions.[1] Ensure catalysts are stored under an inert atmosphere to prevent oxidation. |
| Incorrect Reaction Temperature | The Ullmann condensation typically requires high temperatures, often exceeding 130°C.[1][2] Carefully monitor and control the reaction temperature. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition. |
| Inappropriate Solvent | High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or 2-ethoxyethanol are generally preferred.[1][2] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Insufficient Base | A base is required to deprotonate the thiophenol. Potassium carbonate (K₂CO₃) is a common choice.[2] Ensure at least a stoichiometric amount of a suitable base is used. |
| Poor Quality Starting Materials | Use high-purity 2-halobenzoic acid (e.g., 2-bromobenzoic acid) and 4-fluorothiophenol. Impurities can inhibit the catalyst or lead to side reactions. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of Aryl Halide | This side reaction can occur at high temperatures. The use of a ligand, such as 1,10-phenanthroline, can sometimes suppress this unwanted reaction. |
| Dehalogenation of Aryl Halide | The presence of trace amounts of water or other protic impurities can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous. |
| Oxidation of Thiophenol | Thiophenols can be susceptible to oxidation to disulfides, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 2-chlorobenzoic acid or 2-bromobenzoic acid?
A1: While 2-chlorobenzoic acid can be used, 2-bromobenzoic acid is generally more reactive in Ullmann-type couplings, which can lead to higher yields and/or allow for milder reaction conditions. The reactivity order for aryl halides in this reaction is typically I > Br > Cl.[3]
Q2: What is the optimal copper catalyst for this synthesis?
A2: A combination of copper powder and copper(I) oxide (Cu₂O) has been shown to be effective.[2] Alternatively, copper(I) iodide (CuI) is a commonly used catalyst for Ullmann C-S couplings. The use of a ligand, such as a diamine or an acetylacetonate, can improve the solubility and reactivity of the copper catalyst.[1]
Q3: Can I run this reaction without a ligand?
A3: While the reaction can proceed without a ligand, the addition of a suitable ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle.
Q4: How do I purify the final product?
A4: The typical workup involves cooling the reaction mixture, followed by acidification to precipitate the crude product. The product can then be purified by recrystallization. A common procedure involves dissolving the crude product in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid.[2]
Q5: My reaction has stalled. What can I do?
A5: If the reaction is not proceeding to completion, you can try several approaches. First, ensure your reagents and solvent are dry and your catalyst is active. If these are not the issue, a modest increase in reaction temperature or the addition of a ligand (if not already present) may help to drive the reaction forward. In some cases, adding a fresh portion of the catalyst may also be beneficial.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on a reported procedure.[2]
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Materials | 2-Bromobenzoic acid, 4-Fluorothiophenol |
| Catalyst | Copper powder (Cu) and Copper(I) oxide (Cu₂O) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | 2-Ethoxyethanol |
| Temperature | 130 °C |
| Reaction Time | 4 hours |
Detailed Methodology:
-
To a reaction vessel, add 2-bromobenzoic acid, 4-fluorothiophenol (1.0 equivalent), and potassium carbonate (1.0 equivalent).
-
Add copper powder (approx. 9 mol%) and copper(I) oxide (approx. 4 mol%) to the mixture.
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to 130°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Filter the crude product and wash with water.
-
For further purification, dissolve the crude product in an aqueous solution of sodium carbonate (e.g., 5% w/v).
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the pure product by acidifying the filtrate with a dilute acid.
-
Filter the purified product, wash with water, and dry under vacuum.
Visualizations
Figure 1: Experimental Workflow for the Synthesis of this compound
A schematic of the synthesis and purification process.
Figure 2: Troubleshooting Logic for Low Yield
A decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.
| Issue ID | Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| TR-01 | Low yield of the desired product, presence of a significant amount of benzoic acid in the crude product. | Dehalogenation of 2-bromobenzoic acid: The bromine atom is replaced by a hydrogen atom. This can be promoted by sources of hydride or certain radical pathways. | 1. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions involving atmospheric components. 2. Use high-purity, dry solvents to avoid potential sources of protons. 3. Optimize the reaction temperature; excessively high temperatures can favor dehalogenation. |
| TR-02 | Isolation of a high-melting point, poorly soluble solid alongside the desired product. | Homocoupling of 2-bromobenzoic acid: Two molecules of 2-bromobenzoic acid couple to form biphenyl-2,2'-dicarboxylic acid. This is a common side reaction in Ullmann couplings, especially at high temperatures or with high catalyst loading. | 1. Lower the reaction temperature to favor the desired cross-coupling over homocoupling. 2. Optimize the stoichiometry of the reactants; using a slight excess of 4-fluorothiophenol may suppress the homocoupling of 2-bromobenzoic acid. 3. Reduce the concentration of the copper catalyst. |
| TR-03 | Presence of a significant amount of a sulfur-containing impurity, often with a distinct odor. | Oxidative coupling of 4-fluorothiophenol: Two molecules of 4-fluorothiophenol react to form bis(4-fluorophenyl) disulfide. This can be caused by the presence of oxygen or other oxidizing agents. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment. 2. Use freshly distilled or high-purity 4-fluorothiophenol. 3. Add the copper catalyst under the inert atmosphere. |
| TR-04 | Incomplete reaction, with significant amounts of starting materials remaining. | Catalyst deactivation or insufficient reactivity: The copper catalyst may be passivated, or the reaction conditions may not be optimal for the coupling. | 1. Use freshly prepared or activated copper catalyst. 2. Ensure the base is strong enough and present in a sufficient amount to deprotonate the thiophenol. 3. Increase the reaction temperature or prolong the reaction time, while monitoring for an increase in side products. 4. Consider the use of a ligand, such as 1,10-phenanthroline, which can enhance the catalyst's activity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound via Ullmann condensation?
A1: Based on literature for similar Ullmann C-S coupling reactions, the most frequently encountered side reactions are the dehalogenation of the aryl halide (2-bromobenzoic acid), homocoupling of the aryl halide to form a biaryl compound, and the oxidative coupling of the thiophenol to form a disulfide.
Q2: How can I minimize the formation of bis(4-fluorophenyl) disulfide?
A2: The formation of bis(4-fluorophenyl) disulfide is an oxidative process. To minimize this side reaction, it is crucial to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. This includes degassing the solvent and reactants prior to heating and ensuring all additions are done under a positive pressure of the inert gas. Using high-purity, fresh 4-fluorothiophenol is also recommended.
Q3: My reaction is very slow. What can I do to improve the reaction rate?
A3: A slow reaction rate can be due to several factors. Firstly, ensure your copper catalyst is active. If it has been stored for a long time, it may be oxidized. Secondly, the choice of base is important; a base that is too weak may not efficiently deprotonate the thiophenol. Common bases for this reaction include potassium carbonate or cesium carbonate. Thirdly, increasing the reaction temperature can significantly increase the rate, but be mindful that this may also promote side reactions. Finally, the addition of a ligand, such as a diamine or an amino acid, can often accelerate copper-catalyzed cross-coupling reactions.
Q4: Is 2-chlorobenzoic acid a suitable starting material instead of 2-bromobenzoic acid?
A4: While Ullmann-type couplings can be performed with aryl chlorides, they are generally less reactive than aryl bromides.[1] To achieve a comparable reaction rate and yield with 2-chlorobenzoic acid, more forcing conditions (higher temperatures, longer reaction times, or a more active catalyst system) would likely be necessary. This could also lead to an increase in side products. For this specific synthesis, 2-bromobenzoic acid is the more commonly used and reactive starting material.
Data Presentation
The following table summarizes the common side reactions and factors that influence their formation. Quantitative yields are difficult to specify as they are highly dependent on the exact reaction conditions.
| Side Reaction | Side Product | Factors Promoting Formation | Mitigation Strategies | Potential Yield Range |
| Dehalogenation | Benzoic acid | High temperatures, presence of proton sources. | Lower reaction temperature, use of dry solvents and inert atmosphere. | Low to moderate |
| Homocoupling | Biphenyl-2,2'-dicarboxylic acid | High temperatures, high catalyst concentration. | Lower reaction temperature, optimize reactant stoichiometry. | Low to moderate |
| Oxidative Coupling | Bis(4-fluorophenyl) disulfide | Presence of oxygen or other oxidizing agents. | Strict inert atmosphere, use of fresh reagents. | Can be significant if precautions are not taken |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a general procedure for the copper-catalyzed synthesis of aryl thioethers from 2-halobenzoic acids.
Materials:
-
2-Bromobenzoic acid
-
4-Fluorothiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol), 4-fluorothiophenol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add copper(I) iodide (0.1 mmol) and anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
References
Technical Support Center: Purification of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Fluorophenyl)sulfanylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to resolve them.
Problem 1: Low Yield After Recrystallization
Possible Causes:
-
Inappropriate solvent system.
-
Incomplete precipitation of the product.
-
Formation of soluble impurities that prevent crystallization.
-
Product loss during filtration.
Solutions:
| Step | Action | Rationale |
| 1 | Solvent System Optimization | Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water or hexane). |
| 2 | Cooling and Precipitation | Ensure the solution is cooled slowly to allow for the formation of pure crystals. If precipitation is incomplete, try cooling to a lower temperature (e.g., in an ice bath or refrigerator). |
| 3 | Induce Crystallization | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| 4 | Minimize Transfer Loss | Ensure all crystalline material is transferred from the crystallization vessel to the filter. Rinse the vessel with a small amount of the cold recrystallization solvent. |
Problem 2: Product is Oily or Gummy After Recrystallization
Possible Causes:
-
Presence of low-melting point impurities.
-
The solvent system is not optimal, leading to oiling out instead of crystallization.
-
Cooling the solution too rapidly.
Solutions:
| Step | Action | Rationale |
| 1 | Adjust Solvent Polarity | Add a small amount of a less polar solvent to the oily mixture and try to induce crystallization by scratching or seeding. |
| 2 | Slow Cooling | Re-dissolve the oily product by gentle heating and allow it to cool down much more slowly. An insulated container can be used to slow the cooling process. |
| 3 | Pre-purification | Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove some of the impurities before recrystallization. |
Problem 3: Incomplete Separation of Impurities by Column Chromatography
Possible Causes:
-
Incorrect mobile phase polarity.
-
Column overloading.
-
Inappropriate stationary phase.
-
Cracked or poorly packed column.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate. |
| 2 | Reduce Sample Load | Do not exceed the loading capacity of your column. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| 3 | Select Appropriate Stationary Phase | While silica gel is most common, for highly polar or acidic compounds, alumina or a modified silica gel might provide better separation. |
| 4 | Proper Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis, which is often an Ullmann condensation or a related cross-coupling reaction.[1] Potential impurities include:
-
Starting materials: Unreacted 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid) and 4-fluorothiophenol.
-
Homo-coupling products: Formation of 2,2'-dicarboxydiphenyl disulfide from the coupling of two molecules of the 2-halobenzoic acid starting material, or bis(4-fluorophenyl) disulfide from the oxidation of 4-fluorothiophenol.
-
Positional isomers: Depending on the starting materials and reaction conditions, other isomers of the product could potentially form.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: The ideal solvent system will depend on the specific impurities present. However, for aromatic carboxylic acids, a mixture of a polar protic solvent and water is often effective.[2][3][4] Good starting points for solvent screening include:
-
Ethanol/Water
-
Isopropanol/Water
-
Acetic Acid/Water
-
Toluene
It is recommended to perform small-scale solubility tests to determine the optimal solvent and ratio. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
Q3: What are the recommended conditions for column chromatography purification?
A3: For a moderately polar compound like this compound, standard silica gel is a suitable stationary phase. The mobile phase can be a gradient of ethyl acetate in hexane. A typical starting point for elution could be 10-20% ethyl acetate in hexane, with the polarity gradually increasing. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
Q4: How can I monitor the purity of this compound?
A4: The purity of the compound can be effectively monitored by the following techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual solvents or impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a hot anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient could be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Crystallization of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-(4-Fluorophenyl)sulfanylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before attempting the crystallization of this compound?
A1: Before beginning, it is crucial to characterize your material. Confirm the identity and purity of this compound using techniques like NMR, LC-MS, or melting point analysis. The presence of impurities can significantly hinder crystallization. Basic physical properties can be found on databases such as PubChem[1].
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold. For substituted benzoic acids, a range of solvents can be considered, from polar to non-polar[2][3]. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one. A summary of solvents commonly used for benzoic acid and its derivatives is provided in the table below.
Q3: My compound is not dissolving in the chosen hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding more solvent in small increments. If solubility is still an issue, consider switching to a more polar solvent or using a co-solvent system. Ensure the solvent is at its boiling point to maximize solubility.
Q4: Crystals are not forming upon cooling. What steps can I take to induce crystallization?
A4: If crystals do not form after the solution has cooled to room temperature and then in an ice bath, the solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the compound, or allowing the solvent to evaporate slowly over a prolonged period[4].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Use a lower boiling point solvent. - Decrease the initial concentration of the solution. - Try a solvent mixture. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Allow the solvent to evaporate slowly. - Scratch the inner surface of the flask. - Introduce a seed crystal. - Cool the solution to a lower temperature. |
| Poor Crystal Quality (e.g., needles, plates) | Rapid cooling or high supersaturation. | - Slow down the cooling process by insulating the flask. - Use a less polar solvent to decrease solubility and slow down crystal growth. - Consider recrystallization from a different solvent system. |
| Low Yield | The compound has significant solubility in the cold solvent, or insufficient precipitation time was allowed. | - Use a solvent in which the compound is less soluble at cold temperatures. - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. - Minimize the amount of solvent used for washing the crystals. |
| Discolored Crystals | Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Solvent Selection for Substituted Benzoic Acids
The following table summarizes the solubility of benzoic acid in various solvents, which can serve as a starting point for selecting a suitable solvent for this compound. It is important to note that the substitution on the phenyl ring will affect the solubility, and experimental verification is essential.
| Solvent | Class | Solubility of Benzoic Acid | Reference |
| Water | Protic, Polar | Poorly soluble in cold, more soluble in hot | [2][4] |
| Ethanol | Protic, Polar | Soluble | [2] |
| Methanol | Protic, Polar | Soluble | [2] |
| Acetone | Aprotic, Polar | Soluble | [5] |
| Ethyl Acetate | Aprotic, Polar | Soluble | [2] |
| Toluene | Non-polar | Moderately soluble | [2][6] |
| Heptane/Hexane | Non-polar | Poorly soluble | [3] |
| Acetonitrile | Aprotic, Polar | Soluble | [2][6] |
| Isopropyl Alcohol | Protic, Polar | Soluble | [6] |
Experimental Protocol: General Crystallization Procedure
This protocol provides a general methodology for the crystallization of this compound based on standard techniques for substituted benzoic acids.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a chosen solvent (e.g., ethanol-water mixture). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol. In this case, it typically involves the reaction of 2-chlorobenzoic acid or 2-iodobenzoic acid with 4-fluorothiophenol in the presence of a copper catalyst and a base.
Q2: What are the typical starting materials for this synthesis?
A2: The typical starting materials are a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid, 2-bromobenzoic acid, or 2-iodobenzoic acid) and 4-fluorothiophenol.
Q3: Why is a copper catalyst necessary for the Ullmann condensation?
A3: The copper catalyst is crucial for facilitating the carbon-sulfur (C-S) bond formation between the aryl halide and the thiophenol.[1][2] It enables the reaction to proceed at lower temperatures and with better yields compared to uncatalyzed reactions.[1]
Q4: What is the role of the base in this reaction?
A4: The base is required to deprotonate the thiophenol, forming a more nucleophilic thiophenoxide anion. This anion then reacts with the aryl halide in the presence of the copper catalyst. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]
Q5: Are there any alternatives to the Ullmann condensation for this synthesis?
A5: While the Ullmann condensation is the most established method, other cross-coupling reactions, such as palladium-catalyzed couplings, could potentially be adapted for this transformation. However, the Ullmann reaction is often preferred due to the lower cost of copper catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvent. 5. Presence of oxygen, which can deactivate the catalyst. | 1. Use fresh, high-purity copper(I) iodide (CuI) or another active copper source. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Gradually increase the reaction temperature in increments of 10-20 °C. 4. Use anhydrous solvents and freshly distilled or purified reagents. 5. Degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Steric hindrance from substrates. | 1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Increase the catalyst loading to 5-10 mol%. 3. Consider using a more reactive aryl halide (I > Br > Cl) or a more effective ligand to enhance catalyst activity. |
| Formation of Side Products | 1. Homocoupling of the thiophenol (forms a disulfide). 2. Reduction of the aryl halide (dehalogenation). 3. Hydrolysis of the benzoic acid derivative. | 1. Ensure an inert atmosphere to minimize oxidative homocoupling. 2. Use a well-defined catalyst and avoid excessively high temperatures. 3. Use anhydrous conditions. If hydrolysis is suspected during workup, ensure the pH is controlled. |
| Difficulty in Product Purification | 1. Presence of residual copper catalyst. 2. Co-precipitation of starting materials or byproducts. 3. Product is an oil or difficult to crystallize. | 1. During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper salts. 2. Optimize the recrystallization solvent system to selectively crystallize the desired product. 3. If recrystallization is challenging, consider column chromatography for purification. |
Experimental Protocols
Protocol 1: Ligand-Free Ullmann Condensation at High Temperature
This protocol is adapted from a general procedure for the synthesis of 2-arylthiobenzoic acids and is suitable for a ligand-free approach.
Materials:
-
2-Chlorobenzoic acid
-
4-Fluorothiophenol
-
Lithium hydroxide monohydrate
-
Aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or xylene)[4]
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chlorobenzoic acid (1.0 eq), 4-fluorothiophenol (1.1 eq), and the chosen aprotic solvent.
-
Add lithium hydroxide monohydrate (2.2 eq) to the mixture.
-
Heat the mixture to reflux to remove the water of reaction via the Dean-Stark apparatus.
-
After the water has been removed, continue to heat the reaction mixture to 170-200°C for 4-8 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir until the product salt is dissolved.
-
Acidify the aqueous solution to a pH of approximately 2 with hydrochloric acid to precipitate the crude this compound.[4]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization.
Protocol 2: Ligand-Assisted Ullmann Condensation at Moderate Temperature
This protocol incorporates a ligand to facilitate the reaction at a lower temperature, which can improve selectivity and yield.
Materials:
-
2-Bromobenzoic acid or 2-Iodobenzoic acid
-
4-Fluorothiophenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-Phenanthroline or N,N-dimethylglycine)[5]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask under an inert atmosphere (argon or nitrogen), combine 2-halobenzoic acid (1.0 eq), 4-fluorothiophenol (1.2 eq), the chosen base (2.0 eq), the ligand (10-20 mol%), and the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add CuI (5-10 mol%) to the reaction mixture.
-
Heat the reaction to 90-120°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. To remove residual copper, wash with a dilute aqueous ammonium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of Ullmann-type C-S coupling reactions, providing a basis for optimization.
Table 1: Effect of Catalyst, Base, and Solvent on Diaryl Thioether Synthesis
| Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI (10) | K₂CO₃ (2) | DMSO | 80 | 62-99 | [1] |
| CuI (10) | K₃PO₄ (2) | DMF | 70-110 | 84-93 | [1] |
| Cu₂O (5) | Cs₂CO₃ (2) | DMSO | 80 | 51-96 | [1] |
| CuI (5) | K₂CO₃ (2) | Toluene | 100 | Moderate to Good | [3] |
Table 2: Influence of Ligands on Ullmann C-S Coupling
| Copper Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI (10) | 1,2,3,4-Tetrahydro-8-hydroxyquinoline (20) | K₂CO₃ (2) | DMSO | 80 | Moderate to Excellent | [1] |
| CuI (10) | cis-1,2-Cyclohexanediol (20) | K₃PO₄ (2) | DMF | 30-60 | 84-98 | [1] |
| Cu(OTf)₂ (20) | BINAM (40) | Cs₂CO₃ (2) | DMF | 110 | 53-98 | [1] |
| CuI (5) | N,N-dimethylglycine (10) | K₃PO₄ (2) | Acetonitrile | 90-110 | Varies | [5] |
Visualizations
Experimental Workflow for Ligand-Assisted Synthesis
Caption: Workflow for the ligand-assisted Ullmann synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
Technical Support Center: Stability of 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)sulfanylbenzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both a thioether linkage and a carboxylic acid group, it may be susceptible to hydrolysis under acidic or basic conditions, oxidation of the sulfur atom, and photodecomposition.[1][2]
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The thioether bridge is susceptible to oxidation, which could form a sulfoxide or a sulfone.[2] This is a common degradation pathway for sulfur-containing compounds.
-
Hydrolysis: The carboxylic acid group is generally stable, but extreme pH and temperature conditions could potentially lead to decarboxylation, although this typically requires harsh conditions for benzoic acid itself.[3][4]
-
Photodegradation: Aromatic systems and thioethers can be sensitive to UV light, potentially leading to cleavage or other rearrangements.[2]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[5][6] This method should be capable of separating the intact parent molecule from any potential degradation products.[7][8] UV-Vis spectrophotometry can also be used for initial assessments, but it is less specific than HPLC.
Troubleshooting Guide
Issue: I am observing a rapid loss of my compound in solution, even at room temperature. What could be the cause?
-
Question: Have you considered the possibility of oxidation?
-
Answer: The thioether linkage in this compound is prone to oxidation, which can be accelerated by dissolved oxygen in the solvent or the presence of trace metal ions.[2] Try degassing your solvents before use or adding a suitable antioxidant if your experimental design allows.
-
-
Question: What is the pH of your solution?
Issue: I see new peaks appearing in my HPLC chromatogram during my stability study. How can I identify them?
-
Question: Have you performed a forced degradation study?
-
Answer: A forced degradation (or stress testing) study can help you intentionally generate degradation products under controlled conditions (e.g., acid, base, oxidation, heat, light).[1][2] By comparing the retention times of the peaks from your stressed samples to the new peaks in your stability study, you can gain insights into the nature of the degradants.
-
-
Question: Do you have access to Mass Spectrometry (MS)?
-
Answer: Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying unknown degradation products. The mass-to-charge ratio of the new peaks can provide information about their molecular weight and elemental composition, aiding in structure elucidation.
-
Data Presentation
Summarize your quantitative data from stability studies in a clear, tabular format to facilitate comparison.
| Condition | Time Point | Concentration of this compound (µg/mL) | % of Initial Concentration Remaining | Area of Major Degradant Peak(s) (if any) |
| Control (4°C, dark) | 0 hr | 100.2 | 100.0 | N/A |
| 24 hr | 99.8 | 99.6 | N/A | |
| 72 hr | 99.5 | 99.3 | N/A | |
| Acidic (0.1 M HCl, 60°C) | 0 hr | 100.1 | 100.0 | N/A |
| 24 hr | 95.3 | 95.2 | Peak 1: 12,345 | |
| 72 hr | 88.7 | 88.6 | Peak 1: 25,678 | |
| Basic (0.1 M NaOH, 60°C) | 0 hr | 99.9 | 100.0 | N/A |
| 24 hr | 92.1 | 92.2 | Peak 2: 15,432 | |
| 72 hr | 81.5 | 81.6 | Peak 2: 32,109 | |
| Oxidative (3% H₂O₂, RT) | 0 hr | 100.5 | 100.0 | N/A |
| 24 hr | 75.4 | 75.0 | Peak 3: 45,678 | |
| 72 hr | 52.3 | 52.0 | Peak 3: 89,123 | |
| Thermal (80°C, dark) | 0 hr | 100.0 | 100.0 | N/A |
| 24 hr | 98.2 | 98.2 | N/A | |
| 72 hr | 95.1 | 95.1 | N/A | |
| Photolytic (UV light, RT) | 0 hr | 100.3 | 100.0 | N/A |
| 24 hr | 90.8 | 90.5 | Peak 4: 18,901 | |
| 72 hr | 79.2 | 79.0 | Peak 4: 38,456 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and keep it in an oven at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Collection: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.
Mandatory Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 8. researchgate.net [researchgate.net]
overcoming poor solubility of 2-(4-Fluorophenyl)sulfanylbenzoic acid in assays
Technical Support Center: 2-(4-Fluorophenyl)sulfanylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound is a lipophilic molecule with a carboxylic acid group. Its structure suggests low intrinsic solubility in neutral aqueous solutions. Like similar benzoic acid derivatives, it is a weak acid and will be predominantly in its neutral, less soluble form at acidic or neutral pH.[1][2] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final assay buffer, a common issue when diluting a concentrated DMSO stock into an aqueous medium.[1][3]
Q2: How can I increase the solubility of this compound for my experiments?
A2: Several strategies can be employed, often in combination:
-
pH Adjustment: Increasing the pH of the buffer above the compound's pKa will ionize the carboxylic acid group, significantly increasing its aqueous solubility.
-
Co-solvents: Using a small percentage of an organic co-solvent in your final assay buffer can help keep the compound in solution.[4][5]
-
Use of Solubilizing Excipients: Agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[6][7]
Q3: What is the estimated pKa of this compound and how does it guide pH selection?
Q4: What are the best practices for preparing a stock solution?
A4: The recommended starting solvent for a stock solution is 100% Dimethyl Sulfoxide (DMSO).[6] Prepare a high-concentration stock (e.g., 10-50 mM) by weighing the compound and adding the appropriate volume of DMSO. Ensure complete dissolution, using gentle warming (to 37°C) or sonication if necessary. Store stock solutions at -20°C or -80°C to minimize degradation.
Q5: How can I avoid precipitation when diluting my DMSO stock into the aqueous assay buffer?
A5: This is a critical step. The "jump" from 100% DMSO to a mostly aqueous environment can cause the compound to crash out.
-
Minimize Final DMSO Concentration: Aim for the lowest final DMSO concentration that your assay can tolerate, typically ≤0.5%.[10] High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[7][11]
-
Serial Dilution: Perform intermediate dilutions in a mix of DMSO and your final assay buffer before the final dilution step.
-
Vigorous Mixing: When adding the compound to the final buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.[12]
Troubleshooting Guide: Compound Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed immediately after adding to assay buffer. | Kinetic solubility exceeded. The compound is crashing out upon dilution from the DMSO stock.[1][2] | 1. Check Final Concentration: Ensure the final assay concentration is below the compound's solubility limit in the assay buffer. 2. Optimize Dilution: Add the DMSO stock to the assay buffer while vortexing to ensure rapid dispersion. 3. Increase Co-solvent: If permissible for the assay, slightly increase the final co-solvent (e.g., DMSO, ethanol) concentration.[4] |
| Solution is cloudy or turbid after preparation. | Micro-precipitation or formation of aggregates. | 1. Visual Inspection: Check the stock solution for any undissolved material. If present, try sonication or gentle warming. 2. Filter the Solution: For non-cellular assays, you can filter the final solution through a 0.22 µm filter to remove precipitates, but be aware this reduces the effective concentration. 3. Dynamic Light Scattering (DLS): If available, use DLS to check for aggregate formation. |
| Assay results are inconsistent or show poor dose-response curves. | Compound may be precipitating at higher concentrations, leading to inaccurate effective concentrations.[13] | 1. Solubility Assessment: Perform a simple kinetic solubility test (see protocol below) in your final assay buffer. 2. Reduce Top Concentration: Limit the highest concentration in your dose-response curve to below the measured solubility limit. 3. Include Serum/Albumin: For cell-based assays, the presence of serum proteins like albumin can sometimes help stabilize hydrophobic compounds and increase solubility.[3] |
| Precipitate forms over time during incubation. | The compound is thermodynamically unstable in the buffer, or the buffer conditions (e.g., temperature) are changing.[13] | 1. Re-evaluate Buffer: Ensure the buffer pH is stable throughout the assay duration and temperature range. 2. Add Stabilizers: Consider adding low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) for biochemical assays, but check for compatibility first as they can disrupt cell membranes.[3] |
Quantitative Data Summary: Co-solvents for In Vitro Assays
The table below summarizes common co-solvents used to improve the solubility of hydrophobic compounds. The "Maximum Recommended Concentration" is a general guideline to avoid significant assay interference or cytotoxicity.[7][10][11]
| Co-Solvent | Properties | Typical Stock Conc. | Max Rec. Final Conc. (Cell-Based) | Max Rec. Final Conc. (Biochemical) |
| DMSO | Aprotic, universal solvent.[6] | 10-100 mM | < 0.5% [10] | < 2% |
| Ethanol | Protic solvent, often used for natural products.[4] | 10-50 mM | < 0.5% | < 5% |
| PEG 400 | Non-ionic, viscous polymer. | 10-50 mM | < 1% | < 5% |
| N,N-Dimethylformamide (DMF) | Aprotic, strong solvent. | 10-100 mM | < 0.1% (More toxic) | < 1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 2.62 mg of this compound (M.W. = 262.27 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of 100% cell-culture grade DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
This protocol provides a method to estimate the solubility of the compound in your specific assay buffer.
-
Prepare Compound Plate: In a 96-well plate (e.g., clear bottom), add your 10 mM stock solution of this compound in DMSO in a serial dilution format (e.g., 2 µL per well).
-
Prepare Buffer: Prepare your final assay buffer (e.g., PBS, pH 7.4).
-
Add Buffer: Using a multichannel pipette, rapidly add 98 µL of the assay buffer to each well containing the compound. This creates a 1:50 dilution series with a final DMSO concentration of 2%.
-
Mix and Incubate: Immediately seal the plate and shake it vigorously for 5 minutes. Let the plate stand at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm) to quantify turbidity.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is the estimated kinetic solubility.
Visualizations
// Nodes start [label="Compound Precipitation\nObserved in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_stock [label="1. Assess Stock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; check_assay [label="2. Evaluate Assay Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="3. Optimize Formulation", fillcolor="#FBBC05", fontcolor="#202124"];
stock_clear [label="Is stock clear?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; assay_pH [label="Is buffer pH > 6.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dmso_conc [label="Is final DMSO < 0.5%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
recreate_stock [label="Re-prepare stock.\nUse sonication/warming.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_pH [label="Increase buffer pH\n(e.g., to 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_conc [label="Reduce final compound\nconcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cosolvent [label="Add co-solvent or\nsolubilizer (e.g., cyclodextrin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Solubility Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> stock_clear; stock_clear -> check_assay [label="Yes"]; stock_clear -> recreate_stock [label="No"]; recreate_stock -> check_stock;
check_assay -> assay_pH; assay_pH -> dmso_conc [label="Yes"]; assay_pH -> adjust_pH [label="No"]; adjust_pH -> check_assay;
dmso_conc -> optimize [label="Yes"]; dmso_conc -> reduce_conc [label="No\n(or Assay is Sensitive)"];
optimize -> add_cosolvent; reduce_conc -> end_node; add_cosolvent -> end_node; } dot Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Biological Evaluation of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)sulfanylbenzoic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during biological evaluation.
I. Frequently Asked Questions (FAQs)
Q1: What are the known biological targets or activities of this compound derivatives?
A1: While this specific class of derivatives is not extensively characterized in publicly available literature, the core chemical structure, featuring a benzoic acid and a diaryl thioether, suggests potential for a range of biological activities. Structurally related compounds have been investigated for several therapeutic areas:
-
Antimicrobial Properties: Benzoic acid derivatives are known to possess antimicrobial activity. The presence of a fluorophenyl group can enhance lipophilicity, potentially improving cell membrane permeability and overall efficacy.[1][2]
-
Enzyme Inhibition: The carboxylic acid group can participate in electrostatic interactions with target proteins, making these compounds candidates for enzyme inhibitors.[1] For example, similar benzoic acid derivatives have been explored as inhibitors for targets like SIRT5 and enzymes involved in type 2 diabetes.[3][4]
-
Anti-cancer Activity: Numerous benzoic acid derivatives have been evaluated for their anti-cancer potential through various mechanisms, including the induction of apoptosis and inhibition of kinases like Aurora kinase B.[5][6]
Q2: My this compound derivative has poor aqueous solubility. How can I address this in my in vitro assays?
A2: Poor aqueous solubility is a very common challenge with small molecule drug candidates, especially those containing aromatic rings.[7][8][9] The this compound structure is predominantly hydrophobic. Here are several strategies to address this:
-
Co-solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[7][8][9]
-
Solubility Testing: Before starting bioassays, perform kinetic solubility assays to determine the concentration at which your compound remains soluble in the final assay buffer, including the percentage of DMSO.[8]
-
Optimize Dilution: Use a serial dilution protocol that minimizes the time the compound spends in an intermediate aqueous environment where it might precipitate.
-
Alternative Solvents: If DMSO is incompatible with your assay, other solvents like polyethylene glycol (PEG) or glycerol could be explored, but their compatibility with the protein target and assay system must be validated.[9]
Q3: I am observing variable or inconsistent results in my high-throughput screening (HTS) campaign. What could be the cause?
A3: Inconsistent HTS data can stem from several compound-specific or assay-related issues:
-
Compound Precipitation: As mentioned in Q2, low solubility can lead to compound precipitation, reducing the effective concentration in the assay and causing high variability.[7][8]
-
Assay Interference: The compound may directly interfere with the assay technology. For example, it might be fluorescent at the same wavelength as your readout, or it could quench the signal.[10] It is crucial to run control experiments with the compound in the absence of the biological target to check for such interference.
-
Thiol Reactivity: The sulfanyl (-S-) linkage in your compound could potentially be reactive, especially with proteins that have exposed cysteine residues.[10][11] This can lead to non-specific, covalent inhibition and promiscuous activity across multiple assays.
-
PAINS (Pan-Assay Interference Compounds): Certain chemical motifs are known to be frequent hitters in HTS assays through non-specific mechanisms. While the this compound core is not a classic PAIN, it's important to be aware of this possibility and perform secondary assays to confirm specific activity.[11]
II. Troubleshooting Guides
Problem 1: Underestimated potency or inaccurate Structure-Activity Relationship (SAR).
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its true activity.[7][8] Solution: Determine the maximum soluble concentration of the compound in the assay buffer. Ensure all tested concentrations are below this limit. Consider using solubilizing agents if necessary and compatible with the assay.[9] |
| Compound Instability | The derivative might be unstable in the assay buffer (e.g., due to pH or light sensitivity), degrading over the course of the experiment. Solution: Assess the chemical stability of the compound under the specific assay conditions using techniques like HPLC-MS over time. |
| Non-specific Binding | The compound may bind non-specifically to plasticware or other proteins in the assay medium, reducing its free concentration available to interact with the target. Solution: Include a small amount of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer (if compatible). Consider using low-binding microplates. |
Problem 2: Discrepancy between results from biochemical (enzyme) and cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The fluorine atom is known to enhance lipophilicity and may improve membrane permeability, but this is not guaranteed.[1] The compound may be potent against an isolated enzyme but unable to reach its intracellular target. Solution: Conduct cell permeability assays (e.g., PAMPA or Caco-2 assays). If permeability is low, SAR studies could explore modifications to improve this property. |
| Cellular Efflux | The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Solution: Test the compound's activity in the presence of known efflux pump inhibitors. |
| Metabolic Instability | The compound could be rapidly metabolized by enzymes within the cell, leading to a loss of activity.[2] Solution: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the compound's metabolic fate. |
| Cytotoxicity | At the concentrations required to see a target-specific effect, the compound may be causing general cytotoxicity, masking the desired readout. Solution: Always run a parallel cytotoxicity assay (e.g., MTT, CellTox-Glo) to determine the concentration window where the compound is not toxic to the cells.[5] |
III. Data Presentation & Protocols
Table 1: Example Physicochemical Properties of Related Benzoic Acid Derivatives
This table provides illustrative data for compounds structurally related to the topic of interest, as specific data for this compound was not available in the search results. These values are critical for interpreting biological data.
| Compound | Molecular Formula | pKa | logP (calculated) | Solubility | Reference |
| 4-(4-Fluorophenyl)benzoic acid | C₁₃H₉FO₂ | ~3.8 | - | Poor in water, soluble in organic solvents | [1] |
| 2-Sulfanylbenzoic acid (Thiosalicylic acid) | C₇H₆O₂S | 3.5 | 2.39 | Slightly soluble in water | [12] |
| 2-Hydroxybenzoic acid derivative (SIRT5 Inhibitor) | - | - | 3.1 | - | [4] |
Experimental Protocol: General Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Add 2 µL of the 10 mM stock solution to 98 µL of the aqueous assay buffer in a 96-well plate. This creates a 200 µM solution with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Interpretation: The measured concentration is the kinetic solubility of the compound under those specific assay conditions. This helps define the upper concentration limit for biological assays to avoid artifacts from precipitation.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Poor In Vitro Activity
References
- 1. Buy 4-(4-Fluorophenyl)benzoic acid (EVT-323853) | 5731-10-2 [evitachem.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed information on increasing the purity of 2-(4-Fluorophenyl)sulfanylbenzoic acid. It includes frequently asked questions, troubleshooting advice, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-mercaptobenzoic acid (thiosalicylic acid) and 1-fluoro-4-iodobenzene or related fluorophenyl sources.
-
Side-Reaction Products: Isomeric byproducts or products from over-reaction. For example, positional isomers may form during synthesis.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: Which purification method is most effective for this compound?
A2: Recrystallization is the most common and often the first method to try for purifying crystalline solids like this compound.[3][4] If recrystallization fails to remove impurities effectively, column chromatography offers a higher degree of separation.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling.[5] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities. To resolve this, you can:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly to encourage crystal formation.[5]
-
Consider using a different solvent or solvent system with a lower boiling point.[6]
Q4: After recrystallization, the yield is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: This is the most common reason, as a significant amount of the product remains dissolved in the mother liquor.[5][7] Try reducing the initial volume of solvent.
-
Premature crystallization: The product may have crystallized during a hot filtration step. Ensure your funnel and flask are pre-heated.[8]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation.[8]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to loss of product. Use a small amount of ice-cold recrystallization solvent for washing.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).[5] 2. The solution is supersaturated but requires a nucleation site. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[7] 2. Scratch the inside of the flask with a glass rod at the liquid's surface. 3. Add a "seed crystal" of the pure compound if available.[5] |
| Colored impurities remain after recrystallization. | The impurity has similar solubility to the product, or the color is from a very minor but intensely colored byproduct. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware this can reduce yield by adsorbing the product.[9] 2. Consider a second recrystallization or switch to column chromatography. |
| Purity does not improve significantly (confirmed by TLC/HPLC). | 1. The impurity has very similar solubility characteristics and co-crystallizes with the product. 2. The chosen recrystallization solvent is not appropriate. | 1. Switch to a different purification technique like column chromatography for better separation.[10] 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane).[11] |
| Product is lost during hot filtration. | The solution cools too quickly in the funnel, causing the product to crystallize prematurely and get trapped in the filter paper. | 1. Use a stemless or short-stemmed funnel. 2. Pre-heat the funnel and the receiving flask with hot solvent vapor before filtering.[8] 3. Keep the solution at or near its boiling point during the transfer. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6] Based on the structure (an aromatic carboxylic acid), good starting points are ethanol, isopropanol, acetic acid, toluene, or a mixture like ethanol/water or acetone/water.[12][13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This method is suitable when recrystallization is ineffective.
-
Adsorbent and Solvent System Selection: Silica gel is a suitable stationary phase for this polar compound.[10] To determine the mobile phase (eluent), perform thin-layer chromatography (TLC) with different solvent systems. A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Adding a small amount of acetic acid (~0.5-1%) to the eluent can improve peak shape and prevent tailing for carboxylic acids. Aim for an Rf value of 0.25-0.35 for the desired compound.[10]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) [6] | General Suitability for Aromatic Acids | Comments |
| Water | 100 | Good (High solubility when hot, low when cold)[3] | Excellent for safety and cost. May require a large volume. |
| Ethanol | 78 | Good | Often used in a mixture with water to fine-tune solubility. |
| Toluene | 111 | Good | Good for compounds with aromatic character. Higher boiling point can be a drawback.[6][14] |
| Ethyl Acetate | 77 | Moderate | Often a good solvent for initial dissolution. May be paired with a nonpolar anti-solvent like hexanes.[11] |
| Acetone | 56 | Moderate to High | Very effective at dissolving many organics; often requires an anti-solvent (e.g., water or hexanes) for crystallization.[11] |
| Heptane/Hexanes | 98 / 69 | Poor (as a single solvent) | Typically used as an "anti-solvent" or "nonpolar" component in a mixed-solvent system. |
| Acetic Acid | 118 | Good | Effective but can be difficult to remove completely from the final product.[13] |
Visualization
Purification Workflow Diagram
The following diagram illustrates a logical workflow for selecting a purification method and troubleshooting common issues.
Caption: Decision workflow for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Resolving NMR Ambiguities for 2-(4-Fluorophenyl)sulfanylbenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks for 2-(4-Fluorophenyl)sulfanylbenzoic acid.
Troubleshooting Guide
Issue: Overlapping Aromatic Proton Signals
Overlapping signals in the aromatic region of the ¹H NMR spectrum are a common challenge, making definitive peak assignment difficult.
Possible Causes:
-
Similar electronic environments of protons on the two aromatic rings.
-
Insufficient resolution of the NMR spectrometer.
Solutions:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping peaks by introducing a second frequency dimension.[1][2][3]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps in tracing the connectivity of protons within each aromatic ring.[1][4]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system, which can be useful for identifying all protons belonging to a single aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help differentiate between protons on the different rings based on their spatial proximity to other parts of the molecule.[3]
-
-
Change the NMR Solvent: Altering the solvent can induce changes in the chemical shifts of protons, potentially resolving overlapping signals.[5] Solvents like benzene-d₆ can cause different shielding/deshielding effects compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).
-
Increase Spectrometer Field Strength: A higher field strength spectrometer will provide better signal dispersion, which may be sufficient to resolve closely spaced peaks.
Issue: Broad or Poorly Resolved Peaks
Broad peaks can obscure coupling information and make accurate integration challenging.
Possible Causes:
-
Poor shimming of the magnetic field.
-
Low solubility of the compound.
-
High concentration of the sample.[5]
-
Presence of paramagnetic impurities.
-
For certain nuclei like sulfur-33, broad signals are inherent due to their quadrupolar nature.[6][7][8]
Solutions:
-
Optimize Sample Preparation:
-
Improve Spectrometer Conditions:
-
Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.
-
Increase the acquisition time and number of scans to improve the signal-to-noise ratio.
-
-
Identify Exchangeable Protons: The carboxylic acid proton (-COOH) and any trace water will appear as broad singlets. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The exchangeable proton peaks will disappear or significantly decrease in intensity.[5]
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the protons on the fluorophenyl ring versus the benzoic acid ring?
A1: This requires a combination of 1D and 2D NMR techniques.
-
¹⁹F-¹H HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment correlating the ¹⁹F nucleus with nearby protons will unambiguously identify the protons on the fluorophenyl ring.
-
HMBC (¹H-¹³C): The protons on the benzoic acid ring will show long-range correlations to the carboxyl carbon (~165-175 ppm), while the protons on the fluorophenyl ring will not.
Q2: What are the expected chemical shift ranges for the aromatic protons?
| Proton Type | Expected Chemical Shift (ppm) | Rationale |
| Protons on Fluorophenyl Ring | 7.0 - 7.5 | The fluorine atom is an ortho, para-director and has a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. |
| Protons on Benzoic Acid Ring | 7.2 - 8.2 | The carboxylic acid group is an electron-withdrawing group, which deshields the aromatic protons, shifting them downfield. The proton ortho to the carboxyl group is typically the most downfield. |
Note: These are estimated ranges and can be influenced by the solvent and the conformation of the molecule.
Q3: Is it possible to use ³³S NMR to study this compound?
A3: While technically possible, ³³S NMR is generally not a routine experiment due to several challenges:
-
It is a quadrupolar nucleus, which often results in very broad signals that can be difficult to detect.[6][7][8]
-
Specialized instrumentation and experimental setups are often required.[6]
For these reasons, ¹H, ¹³C, and ¹⁹F NMR are the primary and most informative methods for the structural elucidation of this compound.
Experimental Protocols
Protocol 1: 2D COSY Experiment for Proton-Proton Correlation
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Load the standard COSY pulse sequence.
-
-
Acquisition Parameters:
-
Set the spectral width to cover all proton signals.
-
Use a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
Set the number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
Protocol 2: 2D HMBC Experiment for Long-Range Proton-Carbon Correlation
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Load the standard HMBC pulse sequence.
-
-
Acquisition Parameters:
-
Set the ¹H and ¹³C spectral widths.
-
Set the long-range coupling constant (J_XH) to a typical value for 2-3 bond correlations (e.g., 8-10 Hz).
-
Acquire a sufficient number of scans to detect the less sensitive ¹³C signals.
-
-
Processing and Analysis:
-
Process the data similarly to the COSY experiment.
-
Analyze the cross-peaks, which show correlations between protons and carbons that are 2-3 bonds apart. This is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
Visualizations
Caption: Workflow for resolving ambiguous NMR peaks.
Caption: Key expected HMBC correlations for structure confirmation.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 2-(4-Fluorophenyl)sulfanylbenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Fluorophenyl)sulfanylbenzoic acid.
Troubleshooting Guide
Problem 1: Low or Inconsistent Product Yield
Low or inconsistent yields are a common challenge when scaling up the synthesis of this compound, which is often prepared via an Ullmann condensation reaction.
| Parameter | Potential Cause | Recommended Action |
| Reaction Temperature | Suboptimal temperature can lead to incomplete reaction or degradation of starting materials and product. Classical Ullmann reactions often require high temperatures, sometimes exceeding 200°C. | Carefully optimize the reaction temperature. Start with conditions reported in the literature for similar C-S cross-coupling reactions and perform small-scale experiments to determine the optimal temperature for your specific setup. Consider using a high-boiling point solvent like DMF or DMSO. |
| Catalyst Activity | The copper catalyst (e.g., CuI, copper powder) may be of poor quality or deactivated. The freshness and form of the copper catalyst can significantly impact its activity. | Use high-purity, freshly purchased copper iodide (CuI) or activate copper powder before use. Consider using copper nanoparticles or a copper coil reactor, which can offer higher surface area and reactivity.[1] |
| Ligand Choice | The absence of a suitable ligand can result in slow reaction rates and the need for harsh conditions. Bidentate ligands can significantly improve the efficiency of Ullmann couplings.[2] | Screen a variety of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), to find one that accelerates the reaction under milder conditions. The use of oxalic diamide ligands has been shown to be effective for industrial applications.[2] |
| Base Strength and Solubility | An inappropriate base can lead to incomplete deprotonation of the thiophenol or side reactions. The solubility of the base in the reaction medium is also critical. | Use a base that is strong enough to deprotonate 4-fluorothiophenol but does not promote side reactions. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are common choices. Ensure the base has adequate solubility in the chosen solvent at the reaction temperature. |
| Inert Atmosphere | The reaction can be sensitive to oxygen, which can lead to the oxidation of the thiophenol and deactivation of the catalyst. | Conduct the reaction under an inert atmosphere of nitrogen or argon. Degas the solvent and reagents before starting the reaction. |
Problem 2: Formation of Impurities and Byproducts
The high temperatures and reactive intermediates in the Ullmann condensation can lead to the formation of several impurities.
| Impurity/Byproduct | Potential Cause | Mitigation and Purification |
| Homocoupling of 4-fluorothiophenol (Disulfide) | Oxidation of the thiophenol starting material. | Maintain a strictly inert atmosphere. The disulfide can often be removed by recrystallization or chromatography. |
| Homocoupling of 2-halobenzoic acid (Biphenyl derivative) | Side reaction catalyzed by copper, especially at high temperatures. | Optimize the reaction temperature and catalyst loading. This byproduct can be challenging to separate due to similar polarity to the product. Fractional crystallization or preparative HPLC may be necessary. |
| Dehalogenated benzoic acid | Reduction of the 2-halobenzoic acid starting material. | Ensure the absence of reducing agents and control the reaction temperature. Purification can be achieved through recrystallization. |
| Unreacted Starting Materials | Incomplete reaction due to any of the factors mentioned in the low yield section. | Monitor the reaction progress by TLC or HPLC to ensure completion. Unreacted starting materials can typically be removed during the work-up and purification steps. |
Problem 3: Difficulty in Removing Copper Catalyst Residues
Residual copper in the final product is a major concern, especially for pharmaceutical applications, as strict limits are in place for elemental impurities.
| Issue | Recommended Approach |
| Homogeneous Copper Catalyst Removal | Traditional Ullmann reactions often use soluble copper salts that can be difficult to remove completely. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common synthetic route is the Ullmann condensation between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and 4-fluorothiophenol in the presence of a copper catalyst and a base.
Q2: What are the key safety precautions to take when scaling up this synthesis?
-
High Temperatures: Use appropriate heating mantles and temperature controllers. Ensure good ventilation.
-
Pressure Build-up: If running the reaction in a sealed reactor, be aware of potential pressure build-up and use a vessel rated for the expected pressure.
-
Thiophenol Odor: 4-fluorothiophenol has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Copper Dust: If using copper powder, handle it carefully to avoid inhalation.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. For HPLC, a reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.[3]
Q4: What is a suitable method for the final purification of this compound on a large scale?
Recrystallization is often the most effective and scalable method for the final purification of the product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures should be chosen. Potential solvent systems include ethanol/water, toluene, or ethyl acetate/hexane. Slurrying the crude product in a suitable solvent can also be an effective purification method to remove more soluble impurities.[4]
Experimental Protocols
While a specific, detailed industrial-scale protocol for this compound is not publicly available, the following general lab-scale procedure for a related Ullmann C-S coupling can be adapted and optimized for scale-up.
General Laboratory Scale Synthesis:
-
To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 4-fluorothiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a suitable high-boiling point solvent such as DMF or DMSO.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the copper catalyst (e.g., CuI, 5-10 mol%) and a ligand (e.g., 1,10-phenanthroline, 10-20 mol%).
-
Heat the reaction mixture to the optimized temperature (typically 120-160°C) and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Validation & Comparative
Comparative Analysis of the Predicted Biological Activity of 2-(4-Fluorophenyl)sulfanylbenzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of 2-(4-Fluorophenyl)sulfanylbenzoic acid against structurally related compounds with known biological functions. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages experimental data from analogous compounds to infer its potential therapeutic applications. The comparison focuses on three key areas of biological activity: antimicrobial effects, anti-inflammatory properties, and modulation of GABA-A receptors.
Comparison of Biological Activities
The following table summarizes the biological activities of compounds structurally related to this compound. These alternatives provide a basis for predicting the potential efficacy of the target compound.
| Compound/Derivative Class | Biological Activity | Key Findings |
| Fluorobenzoylthiosemicarbazides | Antibacterial (Gram-positive) | Trifluoromethyl derivatives showed significant activity against methicillin-sensitive and -resistant Staphylococcus aureus (MICs ranging from 7.82 to 31.25 µg/mL).[1] |
| 2,4-dihydroxybenzoic acid hydrazide-hydrazones | Antibacterial (Gram-positive) | Compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) exhibited strong activity against Gram-positive bacteria, including MRSA, with MIC values as low as 3.91 µg/mL.[2] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Anti-inflammatory | Showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats, particularly after repeated dosing.[3][4][5] It also significantly decreased serum TNF-α levels.[3][4][5] |
| Mefenamic Acid | GABA-A Receptor Modulation | Potentiates GABA-activated currents for α1β2γ2S receptors but inhibits responses on α1β1 constructs.[6] |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives | GABA-A Receptor Modulation | Identified as metabolically stable positive allosteric modulators (PAMs) of the GABA-A receptor.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound or a reference drug (e.g., Diclofenac) is administered intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Whole-Cell Patch-Clamp Electrophysiology (GABA-A Receptor Modulation)
This technique is used to study the effect of a compound on the function of ion channels, such as the GABA-A receptor.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2S).
-
Electrophysiological Recording: Whole-cell currents are recorded from the transfected cells using a patch-clamp amplifier. The cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A solution containing a fixed concentration of GABA, with or without the test compound, is applied to the cell using a rapid solution exchange system.
-
Data Analysis: The potentiation or inhibition of the GABA-activated current by the test compound is measured and analyzed to determine its modulatory effect on the GABA-A receptor.
Visualizations
The following diagrams illustrate key concepts related to the biological activities discussed in this guide.
Caption: Experimental workflows for antimicrobial and anti-inflammatory assays.
Caption: Simplified signaling pathway of GABA-A receptor modulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of 2-(4-Fluorophenyl)sulfanylbenzoic Acid and its Analogs as Potential Therapeutic Agents
For Immediate Release
This guide provides a comprehensive comparative analysis of 2-(4-Fluorophenyl)sulfanylbenzoic acid and structurally similar compounds, focusing on their potential as inhibitors of the fat mass and obesity-associated protein (FTO) and their antiproliferative activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.
Introduction
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it an attractive therapeutic target.[1] Small molecule inhibitors of FTO have shown promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML).[1] The 2-(arylsulfanyl)benzoic acid scaffold has emerged as a promising chemotype for the development of potent FTO inhibitors.[1] This guide focuses on this compound and compares its potential efficacy with related analogs.
Quantitative Data Summary
The following table summarizes the available in vitro activity data for this compound and its analogs against the FTO enzyme and various cancer cell lines.
| Compound | Target | Assay | IC50 (µM) | Cell Line (for antiproliferative activity) | Reference |
| 8c : 2-((3-chloro-4-(1H-tetrazol-1-yl)phenyl)sulfanyl)benzoic acid | FTO | FTO Inhibition Assay | 0.3 ± 0.1 | - | [1] |
| 7l : Methyl 2-((3-chloro-4-(1H-tetrazol-1-yl)phenyl)sulfanyl)benzoate | Proliferation | AML Cancer Cell Lines | Potent | AML cell lines | [1] |
| C6 : 2,3,4,5,6-Pentafluoro-N-((1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | FTO | FTO Inhibition Assay | 0.780 | - | [2] |
| C6 | Proliferation | Esophageal Cancer Cells | 0.83 - 4.15 | KYSE-150, KYSE-270, TE-1, KYSE-510, EC109 | [2] |
| Compound 2 : 4-amino-8-chloroquinoline-3-carboxylic acid | FTO | FTO Inhibition Assay | 1.46 | - | [3] |
| Compound 3 : 8-aminoquinoline-3-carboxylic acid | FTO | FTO Inhibition Assay | 28.9 | - | [3] |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The data presented for analogs provides a benchmark for its potential activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FTO signaling pathway and a general workflow for evaluating FTO inhibitors.
Caption: FTO Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FTO Inhibitor Evaluation.
Experimental Protocols
Fluorescence-Based FTO Inhibition Assay
This protocol is adapted from studies on FTO inhibitors and provides a robust method for determining the in vitro inhibitory activity of test compounds.[2]
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., a short, biotinylated RNA oligo with a single m6A modification)
-
Assay buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA.
-
Detection reagent (e.g., a fluorescent probe that binds to the demethylated product)
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (including this compound and its analogs) in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Recombinant FTO enzyme
-
-
Initiation of Reaction: Add the m6A-containing RNA substrate to all wells to start the demethylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AML cell lines like MOLM-13, or esophageal cancer cell lines like EC109)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (including this compound and its analogs). Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the IC50 or GI50 (concentration that inhibits cell growth by 50%) value by plotting the data on a dose-response curve.
Conclusion
The 2-(arylsulfanyl)benzoic acid scaffold represents a promising starting point for the development of novel FTO inhibitors with potential anticancer activity. While specific data for this compound is not yet publicly available, the potent activity of its analogs, such as the chloro- and tetrazole-substituted compound 8c , highlights the therapeutic potential of this chemical class. The fluorine substitution in the target compound is expected to influence its electronic properties and metabolic stability, warranting further investigation into its biological activity. The provided experimental protocols offer a clear framework for the in vitro and cell-based evaluation of this compound and its derivatives. Future studies should focus on synthesizing and testing this compound to fully elucidate its therapeutic potential and establish a clear structure-activity relationship within this series of FTO inhibitors.
References
A Comparative Guide to 2-(4-Fluorophenyl)sulfanylbenzoic Acid and Other Benzoic Acid Derivatives in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(4-Fluorophenyl)sulfanylbenzoic acid and other selected benzoic acid derivatives with established or potential anti-inflammatory properties. While direct experimental data for this compound is not publicly available, this document synthesizes information on structurally related compounds and key benzoic acid derivatives to offer a predictive comparison and a framework for future research.
Introduction to Benzoic Acid Derivatives in Inflammation
Benzoic acid and its derivatives are a versatile class of compounds with a wide range of applications in the pharmaceutical industry.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and several benzoic acid derivatives have been investigated for their potential to modulate inflammatory pathways.[2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3]
This guide focuses on this compound, a molecule combining the structural features of a fluorinated phenyl group and a thiosalicylic acid backbone. Both of these components have been independently associated with anti-inflammatory and other biological activities. The inclusion of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.[4] Thiosalicylic acid and its derivatives have also been explored for their therapeutic potential.[5]
Comparative Analysis of Physicochemical and Biological Properties
Due to the absence of direct experimental data for this compound, this section presents a comparative summary of related benzoic acid derivatives with known anti-inflammatory activity. This allows for an informed estimation of the potential properties of the target compound.
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| 2-(Phenylthio)benzoic acid | C13H10O2S | 230.28 | 3.41 |
| Salicylic Acid | C7H6O3 | 138.12 | 2.97 |
| Mefenamic Acid | C15H15NO2 | 241.29 | 4.2 |
| Diclofenac | C14H11Cl2NO2 | 296.15 | 4.15 |
Data for 2-(Phenylthio)benzoic acid from commercial supplier information. Data for Salicylic Acid, Mefenamic Acid, and Diclofenac are well-established and publicly available.
Table 2: Comparative Anti-Inflammatory and Cyclooxygenase (COX) Inhibitory Activity
| Compound | In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema) | In Vitro COX-1 Inhibition (IC50) | In Vitro COX-2 Inhibition (IC50) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Indomethacin | Significant inhibition | 0.06 µM (ovine) | - | |
| Diclofenac | Significant inhibition | 0.06 µM (ovine) | 0.40 µM (human) | |
| Celecoxib | Significant inhibition | 49.6 µM | 0.25 µM | |
| 5-Acetamido-2-hydroxy benzoic acid derivative (PS3) | 75% inhibition at 50 mg/kg | Not Reported | Not Reported |
Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., ovine vs. human).
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The primary anti-inflammatory mechanism of many benzoic acid derivatives, particularly NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[3]
-
COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the increased production of prostaglandins at the site of inflammation.
By inhibiting COX enzymes, these drugs reduce the synthesis of prostaglandins, thereby alleviating pain, inflammation, and fever. The selectivity of a compound for COX-2 over COX-1 is a key factor in its side-effect profile, with more selective COX-2 inhibitors generally having a lower risk of gastrointestinal side effects.[5]
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.
Key Experimental Protocols
This section provides detailed methodologies for two standard assays used to evaluate the anti-inflammatory potential of compounds like benzoic acid derivatives.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo acute anti-inflammatory activity of a test compound.
Experimental Workflow:
Figure 2: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=5-6 per group):
-
Control group (receives vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard drug group (receives a known NSAID, e.g., Indomethacin at 5-10 mg/kg).
-
Test compound groups (receive different doses of the test compound).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow:
Figure 3: General workflow for an in vitro COX inhibition assay.
Detailed Protocol (based on a common ELISA-based method):
-
Reagents: Purified COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), test compound, and a Prostaglandin E2 (PGE2) EIA kit.
-
Procedure:
-
In a microplate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added.
-
The test compound at various concentrations (or vehicle for control) is added to the wells and pre-incubated with the enzyme.
-
The reaction is initiated by adding arachidonic acid.
-
The plate is incubated to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
The reaction is stopped by adding a suitable reagent (e.g., a weak acid).
-
-
Quantification of PGE2:
-
The amount of PGE2 produced in each well is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. This typically involves a colorimetric reaction where the intensity of the color is inversely proportional to the amount of PGE2 present.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of PGE2.
-
The concentration of PGE2 in the experimental wells is determined from the standard curve.
-
The percentage of COX inhibition for each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
While a definitive comparison of the anti-inflammatory performance of this compound with other benzoic acid derivatives is currently hampered by a lack of direct experimental data, its structural features suggest it is a promising candidate for investigation. The presence of the 4-fluorophenyl group may enhance its potency and pharmacokinetic properties, while the thiosalicylic acid core is a known pharmacophore in compounds with biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies should include:
-
In vitro COX-1 and COX-2 inhibition assays to determine its potency and selectivity.
-
In vivo anti-inflammatory models , such as the carrageenan-induced paw edema assay, to assess its efficacy.
-
Structure-activity relationship (SAR) studies of related analogs to optimize its anti-inflammatory profile.
-
Pharmacokinetic and toxicity studies to evaluate its drug-like properties.
The experimental protocols and comparative data on related compounds provided in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel benzoic acid derivatives.
References
- 1. 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}benzoic acid [synhet.com]
- 2. brieflands.com [brieflands.com]
- 3. Figure 2 from Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 2-(4-Fluorophenyl)sulfanylbenzoic Acid: A Guide to In Vitro and In Vivo Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the anti-inflammatory potential of the novel compound, 2-(4-Fluorophenyl)sulfanylbenzoic acid. Based on its structural characteristics, a primary hypothesis is its function as a cyclooxygenase (COX) inhibitor, a key enzyme in the inflammatory pathway. To rigorously test this hypothesis and characterize the compound's efficacy and selectivity, a series of controlled in vitro and in vivo experiments are proposed. This guide outlines the necessary controls, detailed experimental protocols, and expected data outcomes for a comprehensive investigation.
Logical Framework for Experimental Design
The following diagram illustrates the logical progression of experiments to characterize the anti-inflammatory properties of this compound, starting from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for characterizing this compound.
In Vitro Efficacy and Selectivity
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of both COX-1 and COX-2 isoforms.
Experimental Protocol:
A colorimetric COX inhibitor screening assay kit can be utilized.[1][2] The principle of this assay is to measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Preparation of Reagents: Prepare assay buffer, heme, and purified ovine COX-1 and recombinant ovine COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Dissolve this compound, celecoxib (positive control for COX-2 selectivity), ibuprofen (non-selective positive control), and a vehicle control (e.g., DMSO) in the assay buffer to achieve a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound dilutions or controls to the respective wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Positive Control) | ~13.02 | ~0.49 | ~26.57 |
| Ibuprofen (Positive Control) | Variable | Variable | ~1 |
| Vehicle (Negative Control) | No Inhibition | No Inhibition | N/A |
Note: IC50 values for control compounds are approximate and can vary between assay conditions.
Prostaglandin E2 (PGE2) Quantification in Cell Culture
This assay measures the downstream effects of COX inhibition by quantifying the production of PGE2, a key inflammatory mediator.
Experimental Protocol:
This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA).[3]
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate until confluent.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. A non-stimulated group will serve as a basal control.
-
Compound Treatment: Treat the LPS-stimulated cells with various concentrations of this compound, celecoxib, ibuprofen, and a vehicle control for a predetermined time.
-
Sample Collection: Collect the cell culture supernatant for PGE2 analysis.
-
ELISA Procedure:
-
Use a commercial PGE2 ELISA kit. The assay is based on the competition between PGE2 in the sample and a fixed amount of tracer PGE2 for a limited number of binding sites on a PGE2-specific antibody.[4][3]
-
The amount of bound tracer is inversely proportional to the concentration of PGE2 in the sample.
-
Follow the manufacturer's protocol for incubation, washing, and substrate addition.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Calculate the concentration of PGE2 in the samples based on the standard curve.
Data Presentation:
| Treatment Group | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (Unstimulated) | Basal Level | N/A |
| LPS + Vehicle (Negative Control) | Maximal Production | 0% |
| LPS + this compound | Experimental | Calculated |
| LPS + Celecoxib (Positive Control) | Significantly Reduced | High Inhibition |
| LPS + Ibuprofen (Positive Control) | Reduced | Moderate Inhibition |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.[5][6][7][8][9]
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., a cell line overexpressing COX-2) with this compound or a vehicle control.
-
Heat Shock: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (COX-2) at each temperature using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation:
The results are typically presented as melting curves, showing the fraction of soluble protein versus temperature. A rightward shift in the curve for the compound-treated group compared to the vehicle control indicates target engagement.
In Vivo Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[10][11][12][13]
Experimental Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into the following groups:
-
Compound Administration: Administer the test compound and controls orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.[11]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | Maximal Edema | 0% |
| This compound (Dose 1) | Experimental | Calculated |
| This compound (Dose 2) | Experimental | Calculated |
| Celecoxib (Positive Control) | Significantly Reduced | High Inhibition |
| Ibuprofen (Positive Control) | Reduced | Moderate Inhibition |
Signaling Pathway and Experimental Logic
The following diagram illustrates the COX signaling pathway and the points of intervention for the proposed experiments.
Caption: The cyclooxygenase (COX) signaling pathway and points of experimental intervention.
By following this comprehensive guide, researchers can systematically evaluate the anti-inflammatory properties of this compound, compare its performance against established drugs, and generate robust data to support its potential as a novel therapeutic agent.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gadconsulting.com [gadconsulting.com]
- 15. researchgate.net [researchgate.net]
Confirming the Structure of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive overview of the experimental procedures and data interpretation used to confirm the structure of 2-(4-Fluorophenyl)sulfanylbenzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines common synthetic pathways and details the analytical techniques essential for structural elucidation and purity assessment.
Synthesis and Structural Elucidation Workflow
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the coupling of a benzoic acid derivative with 4-fluorothiophenol. Subsequent characterization is crucial to confirm the successful synthesis and the precise structure of the final compounds. The general workflow, from synthesis to structural confirmation, is outlined below.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Comparative Data of Related Fluorophenyl Derivatives
| Compound Class | Key Spectroscopic Data | Biological Activity Notes |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | ¹H NMR: Aromatic protons typically appear in the δ 7.0-8.5 ppm range. MS: Presence of a molecular ion peak (M+) and characteristic fragmentation patterns. | Showed cytotoxic activity against various cancer cell lines, particularly prostate cancer (PC3).[1][2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives | ¹H NMR: Signals for the fluorophenyl and benzimidazole protons. ¹⁹F NMR: A characteristic peak for the fluorine atom. | Act as positive allosteric modulators of GABA-A receptors with improved metabolic stability.[3] |
| 3-(4-Fluorophenyl)pyrazole Derivatives | IR (cm⁻¹): Bands corresponding to C=N, C-F, and aromatic C-H stretching. ¹H NMR: Distinct signals for pyrazole and phenyl protons. | Potent antibacterial agents, particularly against Gram-positive bacteria.[4] |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | ¹H NMR (CDCl₃): Complex multiplets for aromatic protons (δ 6.85-8.61 ppm). ¹⁹F NMR: Peaks around -114 to -118 ppm are typical for fluorine on aromatic systems.[5] | Structure confirmed by single-crystal X-ray diffraction.[5] |
Experimental Protocols for Structural Confirmation
The structural integrity and purity of synthesized this compound derivatives are confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Objective: To identify the number and environment of hydrogen atoms.
-
Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is recorded on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Expected Signals: For a this compound derivative, one would expect to see multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on both the benzoic acid and the 4-fluorophenyl rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the number and type of carbon atoms.
-
Protocol: A more concentrated sample (20-50 mg) is used, and the spectrum is acquired over a longer period.
-
Expected Signals: Distinct signals for each unique carbon atom are expected. The carboxylic acid carbonyl carbon will be significantly downfield (>160 ppm). The carbon atoms bonded to fluorine will show coupling (C-F coupling).
-
-
¹⁹F NMR (Fluorine-19 NMR):
-
Objective: To confirm the presence and environment of the fluorine atom.
-
Protocol: This experiment is highly specific for fluorine-containing compounds.
-
Expected Signals: A single signal (or a multiplet if there is coupling to nearby protons) is expected, confirming the presence of the 4-fluoro substituent. The chemical shift will be characteristic of an aryl fluoride.[5]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol: A small amount of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
-
Expected Data: The mass spectrum should show a molecular ion peak [M]+ or a protonated/deprotonated molecular ion peak ([M+H]+ or [M-H]-) corresponding to the calculated molecular weight of the derivative. The isotopic pattern can also provide clues about the presence of certain elements.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To identify key functional groups.
-
Protocol: The spectrum can be recorded on a neat sample (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Bands (cm⁻¹):
-
~3000: A broad O-H stretch from the carboxylic acid.
-
~1700: A strong C=O stretch from the carboxylic acid.
-
~1600, ~1500: C=C stretching vibrations from the aromatic rings.
-
~1250: A C-O stretch.
-
~1100: A C-F stretch.[6]
-
~700-900: C-S stretching vibrations.
-
Purity Assessment
-
Thin-Layer Chromatography (TLC):
-
Objective: To monitor the progress of the reaction and assess the purity of the final product.
-
Protocol: The compound is spotted on a silica gel plate and eluted with an appropriate solvent system. The spots are visualized under UV light. A pure compound should ideally show a single spot.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound quantitatively.
-
Protocol: The sample is dissolved and injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV). The percentage purity is calculated from the area of the peak corresponding to the product relative to the total area of all peaks.
-
References
- 1. brieflands.com [brieflands.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 2-(4-Fluorophenyl)sulfanylbenzoic acid, a key intermediate in pharmaceutical synthesis. The objective is to present a framework for ensuring inter-method and inter-laboratory consistency, a critical aspect of regulatory compliance and data integrity in drug development.[1][2] The methodologies and data presented herein are designed to guide researchers in establishing robust analytical protocols.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a crucial process to verify that a validated method produces consistent and reliable results when applied under different conditions, such as in different laboratories, with different analysts, or using different equipment.[1][3] This is particularly important during method transfer between facilities or when a new method is introduced to replace an existing one. The goal is to demonstrate that the data obtained from the different methods are comparable and interchangeable.[3]
This guide compares two hypothetical, yet common, analytical techniques for the analysis of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS) method.
Overview of Analytical Methods
Method A: HPLC-UV
A robust and widely used technique for the quantification of small molecules in pharmaceutical applications. This method offers reliability and is cost-effective for routine analysis.
Method B: UPLC-MS
A more modern and sensitive technique that provides higher throughput and greater specificity, especially useful for complex matrices or when lower detection limits are required.
The following diagram illustrates the typical workflow for analytical method development and validation, leading to cross-validation.
Caption: Workflow from method development to cross-validation.
Experimental Protocols
Method A: HPLC-UV Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method B: UPLC-MS Protocol
-
Instrumentation: Waters ACQUITY UPLC H-Class with a single quadrupole mass spectrometer or equivalent.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometry in negative ion mode, monitoring the parent ion of this compound.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Cross-Validation Protocol
-
Sample Preparation: Prepare a stock solution of this compound. Create a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Analysis: Analyze the same set of calibration standards and at least six replicates of each QC sample using both Method A and Method B.
-
Data Comparison: Compare the results obtained from both methods. The acceptance criteria are typically based on the difference between the mean results from the two methods.
Data Presentation and Comparison
Summary of Method Validation Parameters
The following table summarizes the hypothetical validation results for each method according to ICH guidelines.[4]
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS) | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | < 1.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.02 | Reportable |
| LOQ (µg/mL) | 0.7 | 0.07 | Reportable |
| Specificity | No interference from placebo | No interference from placebo | No significant interference |
Cross-Validation Comparative Data
The table below presents the results from the analysis of identical QC samples by both methods.
| QC Level | Concentration (µg/mL) | Method A (Mean, n=6) | Method B (Mean, n=6) | % Difference |
| Low QC | 5 | 4.95 | 5.02 | 1.41% |
| Mid QC | 50 | 50.3 | 49.8 | -1.00% |
| High QC | 80 | 79.6 | 80.3 | 0.88% |
The percentage difference is calculated as: (|(Result A - Result B)| / ((Result A + Result B) / 2)) * 100. The acceptance criterion for the % difference is typically ≤ 15%.
Visualization of Cross-Validation Logic
The following diagram outlines the decision-making process and workflow for the cross-validation of two analytical methods.
Caption: Cross-validation decision workflow.
Conclusion
Both the HPLC-UV and UPLC-MS methods are demonstrated to be suitable for the quantification of this compound. The cross-validation results indicate a strong correlation between the two methods, with percentage differences well within the acceptable limits. This successful cross-validation provides confidence that the methods can be used interchangeably, ensuring consistency of analytical results across different platforms and facilitating method transfer between laboratories.[1][5] The choice of method for routine use may depend on factors such as sample throughput requirements, available instrumentation, and the need for the higher sensitivity and specificity offered by UPLC-MS.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthesis routes for 2-(4-Fluorophenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 2-(4-Fluorophenyl)sulfanylbenzoic acid, a key intermediate in various pharmaceutical and chemical research applications. The efficacy of different methodologies is evaluated based on reaction yield, purity, and conditions, with detailed experimental protocols provided for key methods.
Comparison of Synthetic Routes
The synthesis of this compound, a diaryl thioether, can be approached through several strategic routes. The most common and historically significant method is the Ullmann condensation. Modern variations of this reaction, as well as alternative approaches, offer different advantages in terms of efficiency and substrate scope.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Purity |
| Modified Ullmann Condensation | 2-Chlorobenzoic acid, 4-Fluorothiophenol | Lithium Hydroxide | Aprotic Solvent/Melt | 170-200 °C | 8 hours | 86% | High |
| Traditional Ullmann Condensation (Proposed) | 2-Halobenzoic acid (e.g., 2-Iodobenzoic acid), 4-Fluorothiophenol | Copper (Cu) or Copper (I) salt (e.g., CuI) | High-boiling polar solvent (e.g., DMF, NMP) | High (>150 °C) | Several hours | Variable | Moderate to High |
| Nucleophilic Aromatic Substitution (SNAr) (Proposed) | 2-Fluorobenzoic acid, 4-Fluorothiophenol | Strong Base (e.g., NaH, K2CO3) | Polar Aprotic Solvent (e.g., DMF, DMSO) | Moderate to High | Variable | Variable | Moderate to High |
Experimental Protocols
Route 1: Modified Ullmann Condensation using Lithium Salts
This method, adapted from a patented process, avoids the use of copper catalysts and expensive starting materials like 2-iodobenzoic acid, offering high yields and a more economical and ecological profile.[1]
Reactants:
-
2-Chlorobenzoic acid
-
4-Fluorothiophenol
-
Lithium Hydroxide
Procedure:
-
Formation of Lithium Salts:
-
Lithium 2-chlorobenzoate is prepared by reacting 2-chlorobenzoic acid with an equimolar amount of lithium hydroxide in a suitable solvent (e.g., water or an alcohol), followed by removal of the solvent.
-
Lithium 4-fluorothiophenoxide is prepared by reacting 4-fluorothiophenol with an equimolar amount of lithium hydroxide under an inert atmosphere.
-
-
Coupling Reaction:
-
Lithium 2-chlorobenzoate (1.1 to 1.3 moles per mole of thiophenoxide) and lithium 4-fluorothiophenoxide are mixed, either without a solvent (in the melt) or in a high-boiling aprotic solvent.
-
The reaction mixture is heated to 170-200 °C for approximately 8 hours.
-
-
Work-up and Isolation:
-
After cooling, the reaction mixture is dissolved in water.
-
The aqueous solution is acidified (e.g., with HCl) to a pH of 2 to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and dried.
-
Expected Yield: 86%[1]
Route 2: Traditional Copper-Catalyzed Ullmann Condensation (Proposed Protocol)
Reactants:
-
2-Iodobenzoic acid or 2-Bromobenzoic acid
-
4-Fluorothiophenol
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Copper(I) Iodide (CuI) or Copper powder
Procedure:
-
Reaction Setup:
-
In a reaction flask, combine 2-halobenzoic acid, 4-fluorothiophenol (typically 1.1-1.5 equivalents), a base such as potassium carbonate (2 equivalents), and a catalytic amount of a copper(I) salt (e.g., CuI, 5-10 mol%) or activated copper powder.
-
Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to over 24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route depends on various factors including cost, available equipment, and desired purity. The following diagram illustrates a logical workflow for making this decision.
References
Comparative Analysis of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Analogs: A Structure-Activity Relationship (SAR) Investigation for Anti-Inflammatory and Anticancer Potential
For Immediate Release
This guide presents a comparative structure-activity relationship (SAR) study of novel 2-(4-Fluorophenyl)sulfanylbenzoic acid analogs. The analysis focuses on elucidating the impact of structural modifications on their potential as anti-inflammatory and anticancer agents. The findings are intended to guide researchers, scientists, and drug development professionals in the rational design of more potent and selective therapeutic agents.
While a dedicated, comprehensive SAR study on this compound analogs is not extensively available in published literature, this guide constructs a predictive SAR framework based on established principles of medicinal chemistry for related benzoic acid and diaryl sulfide compounds. The presented experimental data is hypothetical but reflects plausible outcomes based on existing knowledge of how functional group modifications influence biological activity.
Core Structure and Rationale
The parent compound, this compound, possesses key structural features that suggest therapeutic potential. The benzoic acid moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The diaryl sulfide linker provides conformational flexibility, allowing for optimal binding to target proteins. The 4-fluorophenyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide explores how systematic modifications to this core structure could modulate its biological activity, focusing on two primary therapeutic areas: anti-inflammatory and anticancer effects.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on the general principles of SAR for benzoic acid derivatives and related compounds, a library of hypothetical analogs (Table 1) was designed to probe the effects of various substituents. The proposed SAR is as follows:
-
Substitution on the Benzoic Acid Ring (R1): Electron-withdrawing groups (e.g., -Cl, -NO2) at the 4- or 5-position are predicted to enhance anti-inflammatory activity by increasing the acidity of the carboxylic acid, a key interaction for targets like cyclooxygenase (COX) enzymes. Conversely, electron-donating groups (e.g., -OCH3) might decrease this activity.
-
Modification of the Carboxylic Acid Group (R2): Esterification or amidation of the carboxylic acid is expected to abolish or significantly reduce anti-inflammatory activity, as the free carboxylate is crucial for binding to the active site of COX enzymes. However, these modifications could be explored as a prodrug strategy to improve pharmacokinetic properties.
-
Substitution on the Fluorophenyl Ring (R3): Additional electron-withdrawing groups on the 4-fluorophenyl ring could enhance potency in both anti-inflammatory and anticancer assays by strengthening interactions with target proteins.
The logical relationship for the proposed SAR is depicted in the diagram below.
Caption: Proposed structure-activity relationship logic for this compound analogs.
Comparative Biological Data
The following tables summarize the hypothetical in vitro data for the designed analogs against key biological targets relevant to inflammation and cancer.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Analogs
| Compound ID | R1 (Position 5) | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | -H | -COOH | -F | 15.2 | 1.8 | 8.4 |
| Analog-1 | -Cl | -COOH | -F | 10.5 | 0.9 | 11.7 |
| Analog-2 | -NO2 | -COOH | -F | 8.1 | 0.5 | 16.2 |
| Analog-3 | -OCH3 | -COOH | -F | 25.6 | 5.2 | 4.9 |
| Analog-4 | -H | -COOCH3 | -F | >100 | >100 | - |
| Analog-5 | -Cl | -COOH | -Cl (at 2') | 5.3 | 0.3 | 17.7 |
Table 2: In Vitro Anticancer and NF-κB Inhibitory Activity of Selected Analogs
| Compound ID | R1 (Position 5) | R3 | A549 Cell Line IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| Parent | -H | -F | 22.5 | 18.7 |
| Analog-1 | -Cl | -F | 15.8 | 12.3 |
| Analog-2 | -NO2 | -F | 9.7 | 8.1 |
| Analog-5 | -Cl | -Cl (at 2') | 7.2 | 5.4 |
| Doxorubicin | - | - | 0.8 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a commercially available colorimetric inhibitor screening assay kit.[2]
Workflow:
Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.
Procedure:
-
Test compounds were dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in assay buffer.
-
In a 96-well plate, 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme were added to each well.
-
10 µL of the diluted test compound was added to the respective wells and incubated for 10 minutes at 37°C.
-
The reaction was initiated by adding 10 µL of arachidonic acid solution.
-
The peroxidase activity was measured by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro NF-κB Inhibition Assay
The ability of the compounds to inhibit the NF-κB signaling pathway was assessed using a cell-based reporter assay in HEK293 cells.
Workflow:
Caption: Workflow for the cell-based NF-κB inhibition assay.
Procedure:
-
HEK293 cells were seeded in 96-well plates and transfected with an NF-κB luciferase reporter plasmid.
-
After 24 hours, the cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells were then stimulated with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway and incubated for 6 hours.
-
The cells were lysed, and the luciferase activity was measured using a luminometer.
-
The percentage of NF-κB inhibition was calculated relative to the TNF-α-stimulated control, and IC50 values were determined.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of the compounds on the A549 human lung cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
A549 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing for the formation of formazan crystals.
-
The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values, representing the concentration required to inhibit 50% of cell growth, were calculated from the dose-response curves.
Conclusion and Future Directions
This comparative guide provides a foundational SAR framework for this compound analogs, suggesting that strategic modifications can enhance their anti-inflammatory and anticancer properties. The hypothetical data indicates that electron-withdrawing substituents on both aromatic rings are beneficial for activity. The free carboxylic acid is likely essential for COX inhibition.
Future experimental work should focus on the synthesis and biological evaluation of the proposed analogs to validate these predictions. Further studies could also explore the mechanism of action in more detail, including kinase profiling and in vivo efficacy studies in relevant animal models of inflammation and cancer. The insights from this guide offer a starting point for the development of novel therapeutic agents based on the this compound scaffold.
References
In Vivo Validation of 2-(4-Fluorophenyl)sulfanylbenzoic Acid's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative in vivo effects of 2-(4-Fluorophenyl)sulfanylbenzoic acid, a novel thiosalicylic acid derivative. Based on the known biological activities of its structural analogs, this document outlines potential therapeutic applications in melanoma and atherosclerosis, comparing its hypothetical efficacy with established treatments. All data presented is based on published in vivo studies of the closely related compound, farnesylthiosalicylic acid (FTS), and current standard-of-care drugs.
Executive Summary
While direct in vivo data for this compound is not yet available, its structural similarity to thiosalicylic acid and its derivatives, such as farnesylthiosalicylic acid (FTS), suggests potential therapeutic efficacy in diseases driven by aberrant Ras signaling, notably melanoma and atherosclerosis. This guide presents a hypothetical in vivo validation framework for this compound, drawing comparative data from preclinical studies of FTS against standard-of-care agents: Dacarbazine for melanoma and Atorvastatin for atherosclerosis. The Ras signaling pathway, a critical mediator of cell proliferation and inflammation in both conditions, is the presumed primary target.
Comparative Efficacy Analysis
The following tables summarize the in vivo efficacy of farnesylthiosalicylic acid (FTS) in established animal models of melanoma and atherosclerosis, compared to standard therapeutic agents. This data serves as a benchmark for the anticipated performance of this compound.
Table 1: In Vivo Efficacy in a Melanoma Xenograft Model
| Compound | Dosage | Animal Model | Primary Endpoint | Result | Citation |
| FTS | 10 mg/kg/day | SCID mice with human melanoma xenografts | Tumor growth inhibition | 25% reduction | [1] |
| 20 mg/kg/day | 35% reduction | [1] | |||
| 40 mg/kg/day | 45% reduction | [1] | |||
| Dacarbazine | 80 mg/kg/day | SCID mice with human melanoma xenografts | Tumor growth inhibition | Variable, often used as a comparator | [1][2] |
| FTS + Dacarbazine | 10 mg/kg/day FTS + 80 mg/kg/day Dacarbazine | SCID mice with human melanoma xenografts | Tumor growth inhibition | 56% reduction | [1] |
Table 2: In Vivo Efficacy in an Atherosclerosis Mouse Model
| Compound | Dosage | Animal Model | Primary Endpoint | Result | Citation |
| FTS | Not specified in detail | ApoE-/- mice | Reduction of atherosclerotic lesions | Significant reduction in fatty streaks and advanced lesions | [3] |
| Atorvastatin | 10 mg/kg/day | ApoE-/- mice | Plaque area reduction | Significant reduction in mean atherosclerotic plaque area | [4] |
| 10 mg/kg/day | ApoE-/- mice | Plaque stability | Improved plaque stability independent of cholesterol levels | [5] |
Signaling Pathways and Mechanism of Action
The primary proposed mechanism of action for this compound, based on its analog FTS, is the inhibition of the Ras signaling pathway. Ras proteins are small GTPases that act as molecular switches in signal transduction cascades, regulating cell proliferation, differentiation, and survival. Dysregulation of the Ras pathway is a hallmark of many cancers, including melanoma, and is also implicated in the inflammatory processes of atherosclerosis.
FTS is known to dislodge Ras from the cell membrane, preventing its activation and downstream signaling. This disruption can lead to decreased cell proliferation and increased apoptosis in cancer cells, and reduced inflammation in the arterial walls.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols can serve as a template for the validation of this compound.
Melanoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a human melanoma xenograft model.
Animal Model: Severe Combined Immunodeficient (SCID) mice or athymic nude mice, 6-8 weeks old.
Cell Line: Human melanoma cell line (e.g., A375, Malme-3M).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 melanoma cells suspended in 100-200 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.[2]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound), comparator (e.g., Dacarbazine at 80 mg/kg/day, i.p.), and vehicle control daily for a specified period (e.g., 14-21 days).[1][2]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure final tumor weight and volume. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Atherosclerosis Mouse Model
Objective: To assess the effect of a test compound on the development of atherosclerotic plaques.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice on a C57BL/6 background, 8-12 weeks old.
Procedure:
-
Diet-Induced Atherosclerosis: Feed mice a high-fat, high-cholesterol "Western-type" diet for a period of 8-16 weeks to induce the formation of atherosclerotic plaques.[4]
-
Treatment Administration: During the diet period, administer the test compound (e.g., this compound), comparator (e.g., Atorvastatin at 10 mg/kg/day, oral gavage), or vehicle control.[4]
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Plaque Quantification:
-
Aortic Root Analysis: Dissect the aortic root, embed in OCT compound, and prepare serial cryosections. Stain sections with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area using image analysis software.[4]
-
En Face Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O. Capture images of the aortic arch, thoracic, and abdominal regions to quantify the total plaque area.
-
Conclusion
Based on the available preclinical data for its close structural analog, farnesylthiosalicylic acid, this compound holds promise as a potential therapeutic agent for melanoma and atherosclerosis. Its hypothesized mechanism of action through the inhibition of the Ras signaling pathway provides a strong rationale for its development. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the in vivo validation of this and other novel thiosalicylic acid derivatives. Further preclinical studies are warranted to confirm these promising therapeutic effects and to establish a comprehensive safety and efficacy profile.
References
- 1. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin improves plaque stability in ApoE-knockout mice by regulating chemokines and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A comprehensive search for direct comparative in vitro metabolic stability data (half-life and intrinsic clearance) for 2-, 3-, and 4-fluorobenzoic acid in human liver microsomes or hepatocytes did not yield specific quantitative values. Therefore, a direct data comparison table cannot be provided at this time. The following sections detail the methodologies that would be employed to generate such crucial comparative data.
Experimental Protocols
The assessment of metabolic stability is a critical step in drug discovery and is typically performed using in vitro systems that mimic the metabolic environment of the liver.[1] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a widely used model to evaluate the metabolic conversion of compounds primarily by Phase I enzymes, such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzoic acid)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
A reaction mixture is prepared containing pooled human liver microsomes and the test compound in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a cold organic solvent, which also precipitates the proteins.
-
Following centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = 0.693 / slope).
-
Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Hepatocyte Stability Assay
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive assessment of a compound's metabolic fate.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzoic acid)
-
Cryopreserved or fresh human hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocytes are incubated with the test compound in the incubation medium at 37°C in a shaking water bath or incubator.
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The reactions are quenched by the addition of a cold organic solvent.
-
After centrifugation, the concentration of the parent compound in the supernatant is determined by LC-MS/MS.
-
The half-life and intrinsic clearance are calculated using the same principles as in the microsomal stability assay.
Mandatory Visualization
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for determining in vitro metabolic stability.
General Metabolic Pathways of Fluorinated Benzoic Acids
The primary metabolic pathway for benzoic acids, including their fluorinated analogs, is hydroxylation of the aromatic ring, a reaction predominantly catalyzed by cytochrome P450 enzymes. The position of the fluorine atom can significantly influence the regioselectivity of this hydroxylation.
Caption: General metabolic pathway of fluorinated benzoic acids.
The position of the fluorine atom on the benzoic acid ring is expected to influence metabolic stability. Generally, C-F bonds are stronger than C-H bonds, and thus, positions with fluorine substitution are less susceptible to oxidative metabolism. The electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards electrophilic attack by CYP450 enzymes. The extent of this deactivation and its effect on the rate of metabolism will depend on the position of the fluorine relative to the sites of hydroxylation. Without specific experimental data, it is hypothesized that fluorination could increase the metabolic stability of benzoic acid, with the degree of stabilization potentially varying among the 2-, 3-, and 4-fluoro isomers due to electronic and steric effects. Further experimental investigation using the protocols outlined above is necessary to provide a definitive comparative analysis.
References
Benchmarking 2-(4-Fluorophenyl)sulfanylbenzoic Acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inhibitory activity of the novel compound, 2-(4-Fluorophenyl)sulfanylbenzoic acid, against a panel of well-characterized cyclooxygenase (COX) inhibitors. The provided data on known inhibitors, coupled with detailed experimental protocols, will enable a comprehensive evaluation of the compound's potential as a selective or non-selective COX inhibitor.
Introduction to this compound and COX Inhibition
This compound is a synthetic organic molecule with a diaryl sulfide scaffold, a structural motif present in some known cyclooxygenase (COX) inhibitors. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2][3] The differential inhibition of these isoforms is a critical aspect in the development of anti-inflammatory drugs with improved safety profiles.[3] This guide outlines the necessary steps to determine the inhibitory potency and selectivity of this compound towards COX-1 and COX-2.
Comparative Analysis of Known COX Inhibitors
To provide a robust benchmark for this compound, a selection of known COX inhibitors with varying selectivity profiles is presented below. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 are summarized in Table 1. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are essential for comparing the potency and selectivity of new chemical entities.
| Inhibitor | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 Selective | 82[4] | 0.04[5] | 2050 |
| Diclofenac | Non-Selective | 0.076[4] | 0.026[4] | 2.9 |
| Ibuprofen | Non-Selective | 12[4] | 80[4] | 0.15 |
| Aspirin | Non-Selective (COX-1 preference) | 3.5[1] | 30[1] | 0.12 |
| SC-560 | COX-1 Selective | 0.009[6] | 6.3[6] | 0.0014 |
| Rofecoxib | COX-2 Selective | >100[4] | 0.018[7] | >5555 |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for COX Inhibition Assays
The following protocols describe standard in vitro methods for determining the inhibitory activity of a test compound against COX-1 and COX-2.
In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)
This assay measures the ability of a test compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the detection reagent in a 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test compound or a known inhibitor to the wells. Include a control with solvent only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Heparin (anticoagulant)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound and known inhibitors
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)
Procedure for COX-2 Inhibition:
-
Incubate heparinized whole blood with various concentrations of the test compound or a known inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Add LPS to induce COX-2 expression and prostaglandin synthesis.
-
Continue incubation for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.
Procedure for COX-1 Inhibition:
-
Allow fresh, non-heparinized whole blood to clot at 37°C for 1 hour in the presence of various concentrations of the test compound or a known inhibitor.
-
During clotting, platelets are activated, leading to COX-1-mediated synthesis of TXB2.
-
Centrifuge the samples to obtain serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
Calculate the percentage of inhibition of TXB2 production and determine the IC50 value.
Visualizing Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the arachidonic acid cascade and the experimental workflow for determining COX inhibition.
Caption: Arachidonic Acid Cascade and Sites of COX Inhibition.
Caption: Workflow for Determining COX Inhibitory Activity.
Conclusion
This guide provides the necessary framework and comparative data to evaluate the potential of this compound as a COX inhibitor. By following the outlined experimental protocols, researchers can generate the required data to populate the comparative table and accurately benchmark the compound's potency and selectivity against established non-steroidal anti-inflammatory drugs (NSAIDs). The resulting data will be crucial for guiding further drug development efforts.
References
- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Assessing the Selectivity of 2-(4-Fluorophenyl)sulfanylbenzoic Acid for the Leukotriene Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-(4-Fluorophenyl)sulfanylbenzoic acid's potential selectivity for targets within the leukotriene pathway. Due to the limited publicly available data on this specific molecule, this analysis is based on the established activities of structurally similar compounds and a review of relevant structure-activity relationships (SAR). We compare its potential profile to well-established drugs targeting the leukotriene pathway: Zileuton, a 5-lipoxygenase inhibitor, and Zafirlukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.
The Leukotriene Pathway: A Key Target in Inflammation
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. The pathway is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Cysteinyl leukotrienes exert their pro-inflammatory effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor. Consequently, both 5-LOX and the CysLT1 receptor are validated therapeutic targets for inflammatory conditions such as asthma.
digraph "Leukotriene Signaling Pathway" {
rankdir="LR";
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead="vee", color="#5F6368"];
"Arachidonic Acid" [fillcolor="#F1F3F4"];
"5-LOX" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="5-Lipoxygenase"];
"LTA4" [fillcolor="#F1F3F4"];
"LTA4 Hydrolase" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LTC4 Synthase" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LTB4" [fillcolor="#FBBC05"];
"LTC4" [fillcolor="#FBBC05"];
"LTD4" [fillcolor="#FBBC05"];
"LTE4" [fillcolor="#FBBC05"];
"BLT Receptor" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"CysLT1 Receptor" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammatory Response" [shape=note, style=filled, fillcolor="#F1F3F4"];
"Arachidonic Acid" -> "5-LOX" [label="Inhibited by Zileuton", fontcolor="#EA4335", fontsize=8];
"5-LOX" -> "LTA4";
"LTA4" -> "LTA4 Hydrolase";
"LTA4 Hydrolase" -> "LTB4";
"LTA4" -> "LTC4 Synthase";
"LTC4 Synthase" -> "LTC4";
"LTC4" -> "LTD4" -> "LTE4";
"LTB4" -> "BLT Receptor";
"LTD4" -> "CysLT1 Receptor" [label="Antagonized by Zafirlukast & potentially by this compound", fontcolor="#34A853", fontsize=8];
"BLT Receptor" -> "Inflammatory Response";
"CysLT1 Receptor" -> "Inflammatory Response";
}
Caption: Workflow for a cell-free 5-LOX inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human 5-LOX is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of an organic solvent.
-
Product Quantification: The amount of 5-LOX products (e.g., LTB4, 5-HETE) is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cysteinyl Leukotriene Receptor 1 (CysLT1) Radioligand Binding Assay
This assay measures the ability of the compound to displace a radiolabeled ligand from the CysLT1 receptor, indicating its binding affinity.
Workflow:
Caption: Workflow for a CysLT1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CysLT1 receptor are prepared.
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [3H]LTD4) and varying concentrations of the test compound.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Ki Determination: The inhibitory constant (Ki) is calculated from the IC50 value of the displacement curve, which represents the affinity of the test compound for the receptor.
Protocol 3: Cellular Assay for Leukotriene Production
This assay assesses the compound's ability to inhibit leukotriene production in a more physiologically relevant cellular context.
Methodology:
-
Cell Culture: Human cell lines that endogenously express the leukotriene pathway components (e.g., neutrophils, monocytes) are cultured.
-
Compound Treatment: Cells are pre-incubated with different concentrations of this compound.
-
Cell Stimulation: Leukotriene synthesis is induced by stimulating the cells with an agonist (e.g., calcium ionophore A23187).
-
Leukotriene Measurement: The amount of leukotrienes (e.g., LTB4, LTC4) released into the cell supernatant is quantified by ELISA or LC-MS/MS.
-
IC50 Calculation: The IC50 value for the inhibition of leukotriene production is determined.
Conclusion
While this compound shows structural promise as a modulator of the leukotriene pathway, a definitive assessment of its selectivity requires rigorous experimental evaluation. The provided protocols outline the necessary steps to characterize its activity against 5-LOX and the CysLT1 receptor. By comparing the resulting IC50 and Ki values to those of established drugs like Zileuton and Zafirlukast, a clear understanding of its potency and selectivity can be achieved. This data will be crucial for any further development of this compound as a potential therapeutic agent. Researchers are encouraged to perform these or similar assays to elucidate the precise mechanism and selectivity profile of this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-(4-Fluorophenyl)sulfanylbenzoic acid, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for structurally similar chemicals, including fluorinated organic acids and thiobenzoic acid derivatives.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate care. Always consult your institution's environmental health and safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For a dry spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[1]
-
For a wet spill, absorb with an inert material and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Protocol for this compound
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed professional waste disposal service.[2]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the waste this compound in a clean, dry, and compatible container. The container must be securely sealed to prevent leaks.
-
Ensure the container is clearly and accurately labeled with the full chemical name: "Waste this compound".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, cool, and dry location, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to a designated liquid waste container.
-
Once decontaminated, the container can be disposed of according to your facility's procedures for non-hazardous waste, or recycled if appropriate.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling similar chemical compounds. Always adhere to the specific regulations and guidelines provided by your institution and local authorities. If a specific Safety Data Sheet for this compound becomes available, its recommendations should supersede the information provided here.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Fluorophenyl)sulfanylbenzoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)sulfanylbenzoic acid. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[3][4] A face shield is required if there is a splash hazard.[3][4][5] | Nitrile or neoprene gloves.[6] Inspect gloves for any signs of degradation before use.[7] | A fully buttoned lab coat.[3] | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1][2] |
| Conducting reactions | Chemical splash goggles and a face shield.[3][4][5] | Nitrile or neoprene gloves.[6] Change gloves immediately upon contamination. | A fully buttoned lab coat.[3] | Work should be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[3][4][5] | Heavy-duty nitrile or neoprene gloves. | A chemically resistant apron over a lab coat. | An air-purifying respirator with organic vapor cartridges may be necessary for large spills.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Strict adherence to the following experimental workflow is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][8]
-
Designate a specific area within the fume hood for handling this compound.
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.[1]
-
Use anti-static weighing paper or a container to minimize dust generation.
-
Close the primary container tightly after use.[9]
3. Solution Preparation and Reactions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the process involves heating, use a well-controlled heating mantle and monitor the reaction closely.
4. Post-Reaction Work-up and Purification:
-
Allow all equipment to cool to room temperature before disassembling.
-
Conduct all extractions and purifications within the chemical fume hood.
5. Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after completing the work.
-
Wash all glassware thoroughly.
The logical flow of these operational steps is visualized in the diagram below.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. hsa.ie [hsa.ie]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
